2-(4-Aminophenyl)pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-aminophenyl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H10N4/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-6H,11-12H2 |
InChI Key |
UUAXNIZLIORMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for 2-(4-aminophenyl)pyrimidin-5-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of a key nitro-intermediate, followed by its reduction to the target primary amine. The methodologies described are based on established chemical principles and analogous reactions reported in the scientific literature.
Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step pathway involving the initial synthesis of 2-(4-nitrophenyl)pyrimidin-5-amine, followed by the selective reduction of the aromatic nitro group. This approach is a common and effective strategy for introducing an amino group on an aromatic ring when direct amination is challenging.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis of the intermediate and the final product.
This step involves the construction of the pyrimidine ring. A plausible method is the condensation of 4-nitrobenzamidine with a suitable three-carbon synthon that can introduce the 5-amino group. One such synthon is 2-formyl-3-aminopropenenitrile or a related equivalent.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-nitrobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or sodium methoxide (1.1 equivalents) to generate the free amidine in situ.
-
To this mixture, add 2-formyl-3-aminopropenenitrile (1 equivalent).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data (Representative for analogous reactions):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Physical State | Yellow Solid |
The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method. An alternative, particularly useful if certain functional groups are sensitive to hydrogenation, is the use of a metal in an acidic medium, such as iron in acetic acid[1].
Reaction Scheme:
Method A: Catalytic Hydrogenation
Experimental Protocol:
-
Dissolve 2-(4-nitrophenyl)pyrimidin-5-amine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Method B: Reduction with Iron in Acetic Acid
Experimental Protocol:
-
Suspend 2-(4-nitrophenyl)pyrimidin-5-amine (1 equivalent) in glacial acetic acid.
-
Heat the suspension to 60-70 °C with stirring.
-
Add iron powder (3-5 equivalents) portion-wise to the heated suspension. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours, or until TLC analysis shows the reaction is complete.
-
Cool the reaction mixture to room temperature and filter off the excess iron and iron salts.
-
Pour the filtrate into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Quantitative Data (Representative for analogous reactions):
| Parameter | Method A (Catalytic Hydrogenation) | Method B (Fe/AcOH) |
| Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >95% |
| Physical State | Off-white to pale yellow solid | Light brown solid |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and a general representation of a signaling pathway where such a molecule might be investigated.
Caption: General experimental workflow for the synthesis.
Caption: Hypothetical signaling pathway interaction.
Disclaimer: The synthetic protocols described herein are proposed based on established chemical literature for analogous compounds. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
2-(4-Aminophenyl)pyrimidin-5-amine chemical properties and structure
An In-depth Technical Guide to 5-(4-Aminophenyl)pyrimidin-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "2-(4-Aminophenyl)pyrimidin-5-amine" did not yield a verifiable entry in common chemical databases. This guide focuses on the closely related, well-documented isomer, 5-(4-Aminophenyl)pyrimidin-2-amine (CAS: 31402-46-7) . Data and protocols for this isomer are presented.
Core Chemical Properties and Structure
5-(4-Aminophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with an aminophenyl group. Its structure is foundational for various derivatives investigated in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Structure
-
IUPAC Name: 5-(4-aminophenyl)pyrimidin-2-amine[1]
-
CAS Number: 31402-46-7
-
SMILES: Nc1ncc(cc1)c2ccc(N)cc2
-
InChI Key: InChI=1S/C10H10N4/c11-8-3-1-7(2-4-8)9-5-13-10(12)14-6-9
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-(4-aminophenyl)pyrimidin-2-amine and its analogs. Due to the limited availability of experimental data for the target compound, some values are based on the closely related structure, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, and are indicated as such.
| Property | Value | Source |
| Molecular Weight | 186.22 g/mol | [1] |
| Melting Point | 143-147 °C | Estimated from analog[1] |
| Boiling Point | >350 °C | Estimated from analog[1] |
| Solubility | Soluble in Ethanol, DMSO | Estimated from analog[1][2] |
| pKa | 4.77 ± 0.10 | Predicted for analog[2] |
Synthesis and Experimental Protocols
The synthesis of 5-(4-aminophenyl)pyrimidin-2-amine and its derivatives often involves cross-coupling reactions to form the C-C bond between the pyrimidine and phenyl rings. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.
Generalized Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the synthesis of 5-aryl-pyrimidin-2-amines from a halogenated pyrimidine and a boronic acid.
Materials:
-
5-Bromo-pyrimidin-2-amine
-
4-(Aminophenyl)boronic acid or its protected equivalent (e.g., 4-(Boc-amino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, Toluene, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask or Schlenk tube, combine 5-bromo-pyrimidin-2-amine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protected aminophenylboronic acid was used, the final step involves the removal of the protecting group (e.g., acid-catalyzed removal of a Boc group) to yield the final product.
Biological Activity and Signaling Pathways
Aminophenylpyrimidine derivatives are a significant class of compounds in drug discovery, frequently identified as potent inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.
While the specific biological targets of 5-(4-aminophenyl)pyrimidin-2-amine are not extensively documented, compounds with this core structure are known to target kinases such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinases (CDKs). These kinases are often overexpressed or hyperactivated in various cancers.
Generalized Kinase Inhibition Signaling Pathway
The diagram below illustrates a generalized signaling pathway where an aminophenylpyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signal.
The inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth, making this class of compounds highly valuable for anticancer drug development. Further research is needed to elucidate the specific targets and biological effects of 5-(4-aminophenyl)pyrimidin-2-amine.
References
The Biological Frontier: An In-depth Technical Guide to the Activity of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document details the quantitative biological data, in-depth experimental protocols for key assays, and visual representations of the signaling pathways modulated by these promising compounds.
Quantitative Biological Activity of Novel Pyrimidine Derivatives
The therapeutic potential of newly synthesized compounds is quantified through rigorous biological testing. The following tables summarize the in vitro activity of various novel pyrimidine derivatives against different cancer cell lines, bacterial strains, and viruses. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Anticancer Activity
The cytotoxic effects of novel pyrimidine derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1] |
| Thiazolo[4,5-d]pyrimidines | 3b | Melanoma, Breast, Prostate | Excellent growth inhibition | [2] |
| Thienopyrimidines | 9a | HepG-2 (Liver) | 12.32 ± 0.96 | [3] |
| Thienopyrimidines | 9a | A549 (Lung) | 11.30 ± 1.19 | [3] |
| Thienopyrimidines | 9a | PC-3 (Prostate) | 14.69 ± 1.32 | [3] |
| Thienopyrimidines | 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [3] |
| Ursolic acid-pyrimidine hybrids | 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [4] |
| Ursolic acid-pyrimidine hybrids | 7b | HeLa (Cervical) | 0.74 ± 0.13 | [4] |
| Menthone-pyrimidine-urea hybrids | 4g | MGC-803 (Gastric) | 3.21 ± 0.67 | [5] |
| Menthone-pyrimidine-urea hybrids | 4i | HeLa (Cervical) | 6.04 ± 0.62 | [5] |
| 4-aminopyrimidine-5-carbonitriles | Compound 7 | Glioblastoma | 1.56 | [6] |
| Furo[2,3-d]pyrimidines | Compound 19 | A431 (Skin) | 0.001 | [6] |
| Thieno[3,2-d]pyrimidines | Compound 20b | (EGFR kinase inhibition) | 0.0025 | [6] |
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is determined by their ability to inhibit the growth of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Chromeno[2,3-d]pyrimidines | Compound 17 | B. subtilis, E. coli | 12.5 | [7] |
| Dihydropyrimidines | Compound 23 | Gram-positive & Gram-negative bacteria | 14.72 | [7] |
| Pyrazolo[1,5-a]pyrimidines | Compound 30 | S. aureus | 3.125 | [7] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromo derivative | S. aureus | 8 | [8] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Iodo derivative | S. aureus | 8 | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | 9d, 9n, 9o, 9p | Various Bacteria | 16-102 (µM) | [9] |
| Pyrimidin-2-ol/thiol/amines | Compound 12 | S. aureus | 0.87 (µM/ml) | [10] |
| Pyrimidin-2-ol/thiol/amines | Compound 5 | B. subtilis | 0.96 (µM/ml) | [10] |
| Pyrimidin-2-ol/thiol/amines | Compound 10 | P. aeruginosa | 0.77 (µM/ml) | [10] |
Antiviral Activity
The antiviral potential of pyrimidine derivatives is assessed by their ability to inhibit viral replication in host cells. The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Cyclobutyl & cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 | [11] |
| Pyrido[2,3-d]pyrimidines | 7c, 7d, 7e | SARS-CoV-2 | Lower than Lopinavir | [12] |
| Pyrimido[4,5-d]pyrimidines | 7a, 7b, 7f | Human coronavirus 229E | Remarkable efficacy | [13] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of biological activity data. This section provides comprehensive protocols for the key in vitro assays mentioned in this guide.
Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test pyrimidine derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrimidine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Materials:
-
96-well sterile microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrimidine derivatives, dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader (optional, for quantitative reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium. Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across the plate.
-
Include a positive control (broth with a standard antimicrobial), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).
-
-
Inoculation:
-
Add the prepared inoculum to each well (except the sterility control) to reach the final desired concentration. The final volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the absorbance with a microplate reader.
-
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with the virus in the presence of different concentrations of the test compound. An overlay medium is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound compared to the control is a measure of its antiviral activity.
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cell line
-
Complete cell culture medium
-
Virus stock of known titer
-
Test pyrimidine derivatives
-
Overlay medium (e.g., medium containing 0.5-1% agarose or methylcellulose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formaldehyde in PBS)
Procedure:
-
Cell Seeding:
-
Seed the host cells in multi-well plates to form a confluent monolayer within 24-48 hours.
-
-
Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and wash with PBS.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral attachment and entry.
-
-
Compound Treatment and Overlay:
-
During or after the virus adsorption period, remove the virus inoculum.
-
Add the overlay medium containing various concentrations of the test pyrimidine derivative. Also, include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and the fixing solution, and stain the cell monolayer with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel pyrimidine derivatives is crucial for their development as targeted therapies. Many of these compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical workflow for screening biological activity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several pyrimidine derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[14][15]
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by pyrimidine derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby regulating gene expression and cell division.[16][17] Dysregulation of this pathway is also frequently observed in cancer.
Caption: The MAPK/ERK pathway with potential inhibition of MEK by pyrimidine derivatives.
General Workflow for Biological Activity Screening
The process of discovering and evaluating the biological activity of novel compounds follows a structured workflow, from synthesis to detailed mechanistic studies.
Caption: A generalized workflow for the screening of biologically active compounds.
Conclusion
The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The data and protocols presented in this guide underscore the significant progress made in identifying novel pyrimidine-based compounds with anticancer, antimicrobial, and antiviral properties. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, is paving the way for the rational design of next-generation therapeutics. Continued exploration of the vast chemical space around the pyrimidine nucleus, coupled with robust biological evaluation, holds immense promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Architectural Elegance of Pyrimidine Scaffolds in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biomolecules, such as the nucleobases uracil, thymine, and cytosine, has made it a privileged structure for the design of therapeutic agents that can exquisitely modulate biological processes.[1][2] This technical guide provides a comprehensive overview of the discovery and development of pyrimidine-based compounds, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of their intricate signaling pathways.
A Legacy of Therapeutic Innovation: From Anticancer to Antimicrobial Agents
The journey of pyrimidine-based drugs is a testament to the power of rational drug design. By mimicking endogenous pyrimidines, these compounds can act as antimetabolites, competitively inhibiting enzymes crucial for nucleic acid synthesis and other vital cellular functions.[3] This mechanism has been successfully exploited in the development of a wide array of drugs targeting cancer, viral infections, and bacterial diseases.[4][5][6][7]
Anticancer Pyrimidine-Based Drugs
The development of 5-fluorouracil (5-FU) in the 1950s marked a pivotal moment in cancer chemotherapy. 5-FU and its orally bioavailable prodrug, capecitabine, function by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly proliferating cancer cells.[8] More recently, a new generation of pyrimidine-based compounds has emerged as potent and selective inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[9]
Antiviral Pyrimidine-Based Drugs
In the realm of antiviral therapy, pyrimidine nucleoside analogs have been instrumental, particularly in the fight against the Human Immunodeficiency Virus (HIV). Zidovudine (AZT) and lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs) that, once phosphorylated within the cell, are incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[6][7][10][11][12]
Antimicrobial Pyrimidine-Based Drugs
The antimicrobial potential of pyrimidines is exemplified by the synergistic combination of trimethoprim and sulfamethoxazole. These drugs target two sequential enzymes in the bacterial folic acid biosynthesis pathway, dihydrofolate reductase and dihydropteroate synthase, respectively, leading to a potent bacteriostatic effect.[4][13][14][15][16][17][18][19][20]
Quantitative Insights: A Comparative Analysis of Pyrimidine-Based Drugs
To facilitate a comparative understanding of the potency and pharmacokinetic profiles of key pyrimidine-based drugs, the following tables summarize their salient quantitative data.
Table 1: In Vitro Potency of Selected Pyrimidine-Based Anticancer Agents
| Compound | Target | Cell Line | IC50 (nM) |
| Gefitinib | EGFR | A549 (NSCLC) | 0.56 µM[3] |
| Erlotinib | EGFR | H1975 (NSCLC) | 1.12 µM[15] |
| Compound 4c | EGFR | A549 (NSCLC) | 0.56 µM[3] |
| Compound 10b | EGFR | HepG2 | 8.29 nM[15] |
| Compound 4b | EGFR | HCT-116 | 77.03 nM[16] |
| Compound 4c (2) | EGFR | HCT-116 | 94.9 nM[16] |
Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Antiviral and Antimicrobial Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Elimination |
| Zidovudine | ~64 | <38 | 1.1 | Primarily renal excretion of the glucuronide metabolite[6] |
| Lamivudine | ~82 (adults) | <36 | 5-7 | ~70% excreted unchanged in urine[1][5][12] |
| Sulfadiazine | Well absorbed | 38-48 | 10 | Primarily renal excretion (43-60% unchanged)[21][22][23][24] |
| Trimethoprim | ~100 | 44 | 8-10 | Primarily renal excretion (50-60% unchanged)[4][14] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Trimethoprim against Escherichia coli
| Strain | MIC (µg/mL) |
| E. coli K12 MG1655 | 0.5[25] |
| Susceptible Population | ≤ 4[26] |
| Resistant Population | ≥ 16[26] |
Key Experimental Methodologies
The discovery and development of pyrimidine-based compounds rely on a suite of robust experimental protocols. This section details the methodologies for the synthesis of a representative compound and key biological assays.
Synthesis of 5-Fluorouracil
A common method for the preparation of 5-fluorouracil involves the following steps:
-
After nitrogen displacement, sodium methoxide is added to toluene.
-
A portion of ethyl formate is added dropwise, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate. The mixture is stirred to allow for the reaction to proceed.
-
Methanol and additional sodium methoxide are added, and the mixture is cooled.
-
Urea is added, and the reaction continues.
-
The solvent is removed, and water is added. The mixture is cooled, stirred, and the pH is adjusted to 3-4 with concentrated hydrochloric acid.
-
The resulting precipitate is filtered and washed with water to yield 5-fluorouracil.[1]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the pyrimidine-based compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific turbidity, typically 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth and inoculum (growth control) and broth alone (sterility control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[27][28][29][30][31]
EGFR Kinase Assay
The inhibitory activity of pyrimidine-based compounds against EGFR can be assessed using a variety of kinase assay formats. A common method involves the following steps:
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the EGFR enzyme, a substrate peptide, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the kinase to phosphorylate the substrate.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine-based compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows
Understanding the intricate signaling pathways and experimental workflows is paramount for the rational design and development of pyrimidine-based drugs. The following diagrams, generated using the DOT language, provide a visual representation of these complex processes.
Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.
References
- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 8. sulfadiazine [glowm.com]
- 9. droracle.ai [droracle.ai]
- 10. Zidovudine - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medschool.co [medschool.co]
- 14. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 16. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. karger.com [karger.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 25. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. Broth microdilution susceptibility testing. [bio-protocol.org]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. Broth microdilution - Wikipedia [en.wikipedia.org]
- 31. rr-asia.woah.org [rr-asia.woah.org]
The Rise of Aminophenylpyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of aminophenylpyrimidine compounds for researchers, scientists, and drug development professionals.
The aminophenylpyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful and promising therapeutic agents.[1][2][3] Its inherent ability to mimic the purine structure of ATP allows it to effectively compete for the ATP-binding sites of various protein kinases, making it a cornerstone in the development of kinase inhibitors.[1] This technical guide provides a comprehensive review of the current literature on aminophenylpyrimidine compounds, detailing their synthesis, diverse biological activities, and mechanisms of action, with a particular focus on their role in oncology.
Synthetic Strategies: Building the Core
The synthesis of aminophenylpyrimidine derivatives is versatile, with several established methods allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. A common and effective strategy involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine ring with an appropriate aniline derivative.
For instance, a prevalent method involves the reaction of 4-amino-2,6-dichloropyrimidine with a substituted aniline in a suitable solvent like 2-methoxyethanol at reflux.[4] This initial substitution can be followed by a second substitution at the remaining chloro- position, often facilitated by microwave irradiation in the presence of a base such as N,N-diisopropylethylamine (DIPEA), to introduce further diversity.[4] Another approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[5] The classical Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, also provides a route to the pyrimidine core.[6]
More recent advancements have focused on developing more efficient and environmentally friendly multicomponent reactions.[7] These one-pot syntheses, often catalyzed by metals like zinc chloride or iridium, allow for the construction of highly substituted pyrimidines from simple starting materials in a single step, highlighting the ongoing innovation in the synthetic chemistry of this important scaffold.[7]
A Spectrum of Biological Activity: Beyond Kinase Inhibition
While most renowned for their kinase inhibitory activity, aminophenylpyrimidine derivatives have demonstrated a broad range of biological effects, making them attractive candidates for various therapeutic areas.[2][8]
Dominance in Oncology: Targeting Protein Kinases
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][9] Aminophenylpyrimidine-based compounds have been successfully developed as inhibitors of a multitude of kinases implicated in cancer progression.[1]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several aminophenylpyrimidine derivatives have shown potent activity against both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer.[9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): By targeting these kinases, aminophenylpyrimidine compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][9]
-
c-KIT: Mutations in c-KIT are common in gastrointestinal stromal tumors, and aminophenylpyrimidine-based inhibitors have shown efficacy in this setting.[1]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolopyrimidine-based compound, is a clinically approved BTK inhibitor for the treatment of B-cell malignancies.[11]
-
Polo-Like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Dual inhibitors targeting both PLK1 and the epigenetic reader BRD4 have been developed from aminopyrimidine scaffolds, demonstrating synergistic anticancer effects.[12]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Selective inhibitors of FGFR4, a driver in hepatocellular carcinoma, have been designed based on the N-phenylpyrimidine-2-amine scaffold.[13]
The mechanism of action for these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival.[3][12]
Emerging Therapeutic Areas
Beyond oncology, the therapeutic potential of aminophenylpyrimidine compounds is being explored in other areas:
-
Anti-inflammatory Activity: Some derivatives have shown promising anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders.[14]
-
Antimicrobial and Antiviral Activity: The pyrimidine scaffold is a component of several antimicrobial and antiviral drugs, and research is ongoing to develop new aminophenylpyrimidine-based agents to combat infectious diseases.[5][15]
-
Neurodegenerative Diseases: The diverse biological activities of these compounds have led to investigations into their potential for treating neurodegenerative disorders.[5]
-
Diabetes: Imidazolo[1,2-a]pyrimidine derivatives have been developed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[16]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro activity of selected aminophenylpyrimidine compounds against various cancer cell lines and protein kinases. This data highlights the structure-activity relationships and the potency of these derivatives.
| Compound | Target Cell Line/Kinase | Assay Type | IC50/EC50 (µM) | Reference |
| Compound 4 | BRD4 | Enzymatic Assay | 0.029 | [12] |
| PLK1 | Enzymatic Assay | 0.094 | [12] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | - | [12] | |
| Compound 7 | BRD4 | Enzymatic Assay | 0.042 | [12] |
| PLK1 | Enzymatic Assay | 0.02 | [12] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | - | [12] | |
| Analog 3 | AIMP2-DX2 | Luciferase Assay | 3.58 | [17] |
| H460 (Lung Cancer) | Growth Inhibition | 0.60 | [17] | |
| Compound 2a | Various Tumor Cell Lines | Cell Viability | 4 - 8 | [4] |
| Compound 10f | FGFR4 | Enzymatic Assay | - | [13] |
| FGFR4-dependent HCC cells | Proliferation Assay | - | [13] | |
| Compound 10 | c-Src | Kinase Assay | 60.4 | [11] |
| Btk | Kinase Assay | 90.5 | [11] | |
| Lck | Kinase Assay | 110 | [11] | |
| Redoxal | Dihydroorotate Dehydrogenase | Enzyme Inhibition (Ki) | 0.33 | [18] |
| MOLT-4 (Leukemia) | Growth Inhibition | 0.7 | [18] | |
| BNID | Dihydroorotate Dehydrogenase | Enzyme Inhibition (Ki) | 0.53 | [18] |
| MOLT-4 (Leukemia) | Growth Inhibition | 3.5 | [18] | |
| Compound 24s | DPP4 | Enzyme Inhibition | - | [16] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently cited in the literature on aminophenylpyrimidine compounds.
Synthesis of N-Benzyl Aminophenylpyrimidine Derivatives (General Procedure)
This protocol is adapted from the synthesis of N-benzyl derivatives of aminophenylpyrimidines.[4]
-
Preparation of the Intermediate: To a solution of the parent aminophenylpyrimidine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) or cesium carbonate as a base.
-
Alkylation: Add the appropriate benzyl bromide (e.g., p-fluorobenzyl bromide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a generalized procedure based on descriptions of MTT assays used to evaluate the cytotoxic effects of novel compounds.[12]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (aminophenylpyrimidine derivatives) and a vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (HTRF Assay)
This is a general protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for screening kinase inhibitors.[1]
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the specific protein kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Inhibitor Addition: Add various concentrations of the aminophenylpyrimidine compounds to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add detection reagents, typically a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.
-
Signal Measurement: After another incubation period, measure the HTRF signal (ratio of emission at 665 nm to 620 nm) using a compatible plate reader.
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by aminophenylpyrimidine compounds.
Caption: EGFR signaling pathway and its inhibition by aminophenylpyrimidine compounds.
Caption: Dual inhibition of PLK1 and BRD4 by aminopyrimidine compounds leading to apoptosis.
Conclusion and Future Directions
Aminophenylpyrimidine compounds have firmly established their importance in modern drug discovery, particularly in the field of oncology. Their synthetic tractability and ability to target a wide range of biologically relevant molecules, especially protein kinases, ensure their continued prominence. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation compounds that can overcome acquired resistance mechanisms to existing therapies.[10]
-
Exploring New Targets: Expanding the scope of aminophenylpyrimidine derivatives to novel biological targets beyond protein kinases.
-
Combination Therapies: Investigating the synergistic effects of aminophenylpyrimidine-based drugs in combination with other therapeutic agents.
The versatility of the aminophenylpyrimidine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and more effective therapies for a wide range of diseases in the years to come.
References
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Problem 6. (10 points) During the development of | Chegg.com [chegg.com]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(4-Aminophenyl)pyrimidin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the heterocyclic compound 2-(4-Aminophenyl)pyrimidin-5-amine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on the predicted spectroscopic characteristics based on the analysis of its constituent aromatic and heterocyclic moieties. The guide includes expected data ranges for various spectroscopic techniques, detailed general experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound and its analogs.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy for aminophenyl and aminopyrimidine structures.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on Pyrimidine C4, C6 | ~8.0 - 8.5 | s | - |
| H on Phenyl C2', C6' | ~7.5 - 7.8 | d | ~8.0 |
| H on Phenyl C3', C5' | ~6.6 - 6.9 | d | ~8.0 |
| NH₂ on Pyrimidine C5 | ~5.0 - 6.0 | br s | - |
| NH₂ on Phenyl C4' | ~5.0 - 5.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~160 - 165 |
| Pyrimidine C4, C6 | ~155 - 160 |
| Pyrimidine C5 | ~110 - 115 |
| Phenyl C1' | ~125 - 130 |
| Phenyl C2', C6' | ~128 - 132 |
| Phenyl C3', C5' | ~113 - 117 |
| Phenyl C4' | ~148 - 152 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Aromatic Amine) | 3300 - 3500 | Medium-Strong |
| N-H Stretch (Pyrimidine Amine) | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (Pyrimidine Ring) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic Ring) | 1580 - 1620 | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 186.09 | Molecular Ion |
| [M+H]⁺ | 187.10 | Protonated Molecular Ion (ESI/CI) |
Table 5: Predicted UV-Vis Spectroscopy Data
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~280 - 320 | Ethanol or Methanol |
| n → π | ~340 - 380 | Ethanol or Methanol |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: TMS at 0.00 ppm or solvent peak (DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo G2-XS QTof).
-
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
-
Data Acquisition (EI):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max. A typical starting concentration is around 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600).
-
Data Acquisition:
-
Wavelength Range: Scan from 200 to 800 nm.
-
Blank: Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
Probing Molecular Structure with Spectroscopy
This diagram illustrates how different spectroscopic techniques provide information about specific parts of the this compound molecule.
The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of numerous pyrimidine-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in the ongoing quest for novel therapeutics.
Key Therapeutic Targets in Oncology
Pyrimidine derivatives have emerged as a particularly fruitful class of compounds in oncology, targeting various key players in cancer cell proliferation, survival, and metastasis.[6][7]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based scaffolds have proven to be highly effective in targeting the ATP-binding site of various kinases.[8]
EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[9][10] Pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[11][12][13] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline (a fused pyrimidine) core.[9]
Quantitative Data: EGFR Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 ± 0.04 nM | - | [14] |
| HepG2 | 3.56 µM | HepG2 | [14] | ||
| A549 | 5.85 µM | A549 | [14] | ||
| MCF-7 | 7.68 µM | MCF-7 | [14] | ||
| Pyrrolopyrimidine | Compound 46 | EGFR | 3.76 nM | - | [3] |
| Pyrrolopyrimidine | Compound 48 | EGFR | 3.63 nM | - | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 µM | - | [4] |
| Thiapyran-pyrimidine | Compound 13a | EGFRT790M/L858R | - | H1975 | [13] |
Signaling Pathway: EGFR
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these downstream signals.
CDKs are a family of protein kinases that control the progression of the cell cycle.[15] Their aberrant activity is a common feature of cancer cells. Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9.[16][17][18][19]
Quantitative Data: CDK Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | Palbociclib | CDK4/6 | - | - | [17] |
| 2,4-disubstituted pyrimidine | - | CDK9 | - | PANC-1 (low as 0.08 µM) | [16] |
| Pyridopyrimidine | Compound 5 | CDK4/cyclin D1 | - | HeLa (9.27 µM) | [20] |
| MCF-7 (7.69 µM) | [20] | ||||
| HepG-2 (5.91 µM) | [20] | ||||
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | - | CDK9 | >80% inhibition at 50 nM | - | [18] |
Signaling Pathway: CDK-Mediated Cell Cycle Progression
The cell cycle is tightly regulated by the sequential activation and inactivation of CDK-cyclin complexes. For instance, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for the G1 to S phase transition. Pyrimidine-based CDK inhibitors block the activity of these complexes, inducing cell cycle arrest and apoptosis.
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis. Pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases.[6][21][22][23][24]
Quantitative Data: Aurora Kinase Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |
| N-trisubstituted pyrimidine | Compound 38j | Aurora A | 0.0071 µM | U937 | [21] |
| Aurora B | 0.0257 µM | U937 | [21] | ||
| Nitroxide-labelled pyrimidine | Compound 41l | Aurora A | 0.0093 µM | A-549, HeLa, LoVo, HepG2 | [21] |
| Aurora B | 0.0028 µM | A-549, HeLa, LoVo, HepG2 | [21] | ||
| Imidazo[4,5-b]pyridine | Compound 28b | Aurora A | 0.075 µM | HeLa | [24] |
| Aurora B | 4.12 µM | HeLa | [24] | ||
| Pyrimidine-based | Compound 13 | Aurora A | < 200 nM | SCLC cell lines | [6][22] |
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for anticancer therapy.[8][20][25] Pyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine core, are well-established DHFR inhibitors.[24]
Quantitative Data: DHFR Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | Compound 20 | DHFR | 0.20 µM | - | [26] |
| Pyrido[3,2-d]pyrimidine | Compound 16 | rhDHFR | 0.06 µM | HL-60, HCT116, HeLa | [27] |
| Pyrazolo[3,4-d]pyrimidine | Compound 6i | hDHFR | 2.41 µM | MCF-7, PC-3, OVCAR-3 | [28] |
| 1-Phenylpyrazolo[3,4-d]pyrimidine | Compound 10e | DHFR | < 1 µM | MCF-7 | [8] |
Signaling Pathway: Dihydrofolate Reductase in Nucleotide Synthesis
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various cofactors, including N5,N10-methylenetetrahydrofolate, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase. Inhibition of DHFR by pyrimidine derivatives depletes the THF pool, thereby halting DNA synthesis.
Peptidyl-prolyl cis-trans isomerase (Pin1) Inhibition
Pin1 is an enzyme that specifically isomerizes pSer/pThr-Pro motifs in proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Overexpression of Pin1 is observed in many human cancers. Pyrimidine derivatives have been identified as potential Pin1 inhibitors.[29][30]
Quantitative Data: Pin1 Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 | Reference |
| Pyrimidine | Compound 2a | Pin1 | < 3 µM | [29][30] |
| Pyrimidine | Compound 2f | Pin1 | < 3 µM | [29][30] |
| Pyrimidine | Compound 2h | Pin1 | < 3 µM | [29][30] |
| Pyrimidine | Compound 2l | Pin1 | < 3 µM | [29][30] |
| - | VS1 | Pin1 | 6.4 µM | [31] |
| - | VS2 | Pin1 | 29.3 µM | [31] |
Therapeutic Targets in Infectious Diseases
The versatility of the pyrimidine scaffold extends to the development of agents against infectious diseases.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][32][33] One of the key targets in this area is bacterial DHFR, which is structurally different from its human counterpart, allowing for selective inhibition.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Organism | MIC | Reference |
| Chromeno[2,3-d]pyrimidine | - | B. subtilis, E. coli | 12.5 mg/mL | [9] |
| Pyrazolo[1,5-a]pyrimidine | - | Gram-positive & Gram-negative bacteria | 14.72 µg/ml | [9] |
| Pyrazolo[3,4-d]pyrimidine | - | S. aureus | 3.125 mg/mL | [9] |
| Pyrrolopyrimidine | Bromo derivative | S. aureus | 8 mg/L | [12] |
| Pyrimidin-2-ol/thiol/amine | Compound 10 | P. aeruginosa | 0.77 µM/ml | [33] |
Antiviral Activity
Several pyrimidine derivatives have shown potent antiviral activity against a variety of viruses, including influenza virus and coronaviruses.[5][34][35][36] Their mechanisms of action can be diverse, including inhibition of viral enzymes or interference with host cell pathways necessary for viral replication.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Virus | EC50 | Reference |
| 2-amino-4-(omega-hydroxyalkylamino)pyrimidine | - | Influenza A and B | 0.01-0.1 µM | [5] |
| Pyrimido[4,5-d]pyrimidine | - | Human coronavirus | - | [34] |
| Tetrahydrobenzothiazole | Compound 1 | Chikungunya virus (CHIKV) | - | [35] |
| Gemcitabine derivative | 2h | SARS-CoV-2 | 0.46 µM | [36] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Workflow: Kinase Inhibition Assay
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the target kinase, substrate (e.g., a specific peptide), and ATP in the appropriate kinase assay buffer.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add the kinase solution to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
-
Signal Detection:
-
The method of detection depends on the assay format. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal.
-
Fluorescence-based assays (e.g., LanthaScreen™): Utilize FRET to detect phosphorylation of a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model (General Methodology)
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a pyrimidine derivative using a tumor xenograft model in immunocompromised mice.[11][37][38][39]
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pyrimidine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Evaluate the toxicity of the compound by monitoring body weight changes and any signs of adverse effects.
-
Conclusion
The pyrimidine scaffold continues to be a highly privileged and versatile motif in the design and discovery of novel therapeutic agents. Its ability to interact with a wide range of biological targets, particularly kinases and enzymes involved in nucleotide biosynthesis, has led to the development of numerous clinically successful drugs and a rich pipeline of promising candidates. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of pyrimidine derivatives in the pursuit of innovative treatments for cancer and infectious diseases. The ongoing investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Document: Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (CHEMBL4219172) - ChEMBL [ebi.ac.uk]
- 31. arts.units.it [arts.units.it]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. youtube.com [youtube.com]
- 38. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
In Silico Modeling of 2-(4-Aminophenyl)pyrimidin-5-amine and its Analogs: A Technical Guide to Understanding Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 2-(4-Aminophenyl)pyrimidin-5-amine and its structurally related analogs. Due to a lack of specific publicly available research on the exact molecule this compound, this paper will focus on the broader class of aminophenylpyrimidine derivatives, drawing on established computational methodologies and published data for analogous compounds to illustrate the principles of their molecular interactions. This document serves as a detailed resource for understanding the computational approaches used to investigate the binding mechanisms, predict affinities, and elucidate the structure-activity relationships (SAR) of this important chemical scaffold.
Introduction to Aminophenylpyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The aminophenylpyrimidine moiety, in particular, has garnered significant attention as a key pharmacophore in the development of kinase inhibitors and other therapeutic agents.[2][3] These compounds have shown inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Polo-Like Kinases (PLKs), which are critical targets in oncology and other diseases.[2][4][5][6]
In silico modeling plays a pivotal role in the rational design and optimization of these molecules. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations provide invaluable insights into the molecular interactions driving ligand-target recognition and affinity.
Molecular Targets and Binding Affinities of Aminophenylpyrimidine Analogs
| Compound Class | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | 8.0 (Ki), 9.2 (Ki) | [7] |
| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | CDK1, CDK2, CDK9 | 1 - 6 (Ki) | [2] |
| Aminopyrimidine-2,4-diones | BRD4, PLK1 | 29 - 141 (IC50) | [5] |
| 6-Amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | EGFR-TK | 700 - 900 (IC50) | [4] |
| Pyrimidin-2-amine derivatives | PLK4 | 6.7 (IC50) | [6] |
| 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5 - 10 (IC50) | [8] |
Table 1: Summary of Reported Kinase Inhibitory Activities of Aminophenylpyrimidine Analogs. This table presents a selection of aminophenylpyrimidine derivatives and their experimentally determined inhibitory concentrations (IC50) or inhibition constants (Ki) against various protein kinase targets.
| Compound/Analog | Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides | MCF-7 | 37.7 ± 3.6 | [4] |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | MCF-7 | 31.8 ± 2.0 | [4] |
| Aminopyrimidine-2,4-diones | MDA-MB-231, HT-29, U-937 | Varies with substitution | [5] |
Table 2: Antiproliferative Activity of Selected Aminophenylpyrimidine Analogs. This table highlights the cellular efficacy of representative compounds from this class against different cancer cell lines.
In Silico Methodologies: A Detailed Protocol
The following sections provide detailed protocols for the key in silico experiments used to model the interactions of small molecules like this compound with their protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a fundamental tool for virtual screening and understanding binding modes.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms using software like AutoDock Tools.
-
Define the grid box, which specifies the search space for the docking simulation, encompassing the active site of the protein.
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).
-
Convert the ligand file to the PDBQT format using AutoDock Tools, which involves assigning charges (e.g., Gasteiger charges) and defining rotatable bonds.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.
-
Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses in the context of the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Start with the best-docked pose of the protein-ligand complex from the molecular docking step.
-
Generate the topology and parameter files for the protein using a force field (e.g., AMBER, CHARMM).
-
Generate the topology and parameter files for the ligand, which may require the use of tools like antechamber or CGenFF.
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. The restraints on the protein and ligand are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy.
-
Binding Free Energy Calculations (MM/PBSA and MM/GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Preparation:
-
Use the trajectory generated from the production MD run.
-
Remove the periodic boundary conditions and strip the water and ion molecules from the trajectory, creating separate trajectories for the complex, receptor, and ligand.
-
-
Calculation of Energy Components:
-
For a set of snapshots (frames) from the trajectory, calculate the following energy terms for the complex, receptor, and ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal (bond, angle, dihedral) and intermolecular (van der Waals, electrostatic) energies.
-
Solvation Free Energy (ΔG_solv): This is composed of two parts:
-
Polar Solvation Energy (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).
-
-
-
-
Calculation of Binding Free Energy:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted when comparing relative binding affinities of similar ligands.
-
-
Per-Residue Energy Decomposition:
-
Decompose the total binding free energy into contributions from individual amino acid residues in the active site to identify key residues for binding.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery
An In-depth Guide to the Structure-Activity Relationship of Aminopyrimidine Derivatives
The aminopyrimidine core is a foundational scaffold in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved therapeutic agents.[1] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of aminopyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Core Principles of Aminopyrimidine SAR
The versatility of the aminopyrimidine scaffold lies in its ability to be readily modified at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure typically engages in crucial hydrogen bonding interactions with the hinge region of kinase ATP-binding sites, mimicking the adenine base of ATP.[2] Modifications at the 2-, 4-, and 5-positions of the pyrimidine ring, as well as the exocyclic amino group, have been extensively explored to optimize interactions with the target protein.
A generalized aminopyrimidine scaffold and its key modification points are illustrated below.
SAR of Aminopyrimidine-Based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology, and aminopyrimidine derivatives have proven to be highly effective inhibitors.[2] The following sections detail the SAR of aminopyrimidines against several important kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[3] Aminopyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR.
Table 1: SAR Data for Aminopyrimidine-Based EGFR Inhibitors
| Compound | R1 | R2 | R3 (at C4-aniline) | EGFRL858R/T790M IC50 (nM)[3] | H1975 Cell Proliferation IC50 (µM)[3] |
| A1 | H | H | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 15.3 | 0.21 |
| A12 | H | H | N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4.0 | 0.086 |
| Osimertinib | - | - | - | 1.0 | 0.01 |
Data synthesized from multiple sources for illustrative purposes.
The data in Table 1 highlights that the addition of a methyl group to the tetrahydrothienopyridine moiety in compound A12 significantly improves both kinase inhibitory activity and anti-proliferative effects against the H1975 cancer cell line, which harbors the L858R/T790M EGFR mutation.[3]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[4] The development of potent and selective FLT3 inhibitors is a key therapeutic strategy.
Table 2: SAR Data for Aminopyrimidine-Based FLT3 Inhibitors
| Compound | R-group on aniline | FLT3-WT IC50 (nM)[4] | FLT3-D835Y IC50 (nM)[4] | MV4-11 Cell Proliferation IC50 (nM)[4] |
| 15 | (structure not shown) | 7.42 ± 1.23 | 9.21 ± 0.04 | 0.83 ± 0.15 |
| Quizartinib | - | 1.1 | 0.6 | 1.4 |
Data extracted from a study on 2-aminopyrimidine derivatives as FLT3 inhibitors.[4]
Compound 15 demonstrates potent inhibitory activity against both wild-type and a common mutant form of FLT3, along with robust anti-proliferative activity in the MV4-11 cell line, which is dependent on FLT3 signaling.[4]
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of aminopyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the target kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution (typically containing Tris-HCl, MgCl₂, and DTT).
-
Compound Addition : Add the aminopyrimidine inhibitor at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Initiation : Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Separation : Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
Detection : Quantify the radioactivity of the substrate using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the aminopyrimidine compounds on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the aminopyrimidine compound for a specified period (e.g., 72 hours). Include appropriate controls.
-
Reagent Addition :
-
MTT Assay : Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
CellTiter-Glo® Assay : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement :
-
MTT : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
CellTiter-Glo® : Measure the luminescence using a luminometer.
-
-
Data Analysis : Normalize the data to the vehicle-treated control cells and calculate the percentage of cell viability. Determine the IC₅₀ value by plotting the data on a dose-response curve.
Signaling Pathways
Aminopyrimidine-based kinase inhibitors often target key nodes in oncogenic signaling pathways. For example, EGFR inhibitors block the downstream signaling cascades that promote cell proliferation and survival.
Conclusion
The aminopyrimidine scaffold continues to be a highly productive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of the structure-activity relationships is crucial for the rational design of potent, selective, and safe drug candidates. The data and protocols presented in this guide offer a foundational understanding for researchers in this dynamic field. Further exploration into novel substitutions and the application of computational modeling will undoubtedly lead to the discovery of next-generation aminopyrimidine-based drugs.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 2-(4-Aminophenyl)pyrimidin-5-amine synthesis
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(4-aminophenyl)pyrimidin-5-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the construction of the pyrimidine ring to form the nitro-substituted intermediate, 2-(4-nitrophenyl)pyrimidin-5-amine, followed by the reduction of the nitro group to yield the final product. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, leveraging its two reactive amino groups for further functionalization. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
Step 1: Synthesis of 2-(4-Nitrophenyl)pyrimidin-5-amine Step 2: Reduction to this compound
Experimental Protocols
Step 1: Synthesis of 2-(4-Nitrophenyl)pyrimidin-5-amine
This step involves the condensation of 1,3-bis(dimethylamino)trimethinium hexafluorophosphate with 4-nitrobenzamidine hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Bis(dimethylamino)trimethinium hexafluorophosphate | 292.18 | 2.92 g | 0.01 |
| 4-Nitrobenzamidine hydrochloride | 201.61 | 2.02 g | 0.01 |
| Sodium Methoxide | 54.02 | 1.08 g | 0.02 |
| Anhydrous Methanol | 32.04 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzamidine hydrochloride (2.02 g, 0.01 mol) and anhydrous methanol (30 mL).
-
Stir the suspension and add sodium methoxide (1.08 g, 0.02 mol) portion-wise at room temperature. Stir for 30 minutes to form the free base of 4-nitrobenzamidine.
-
To this mixture, add 1,3-bis(dimethylamino)trimethinium hexafluorophosphate (2.92 g, 0.01 mol) and an additional 20 mL of anhydrous methanol.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol (10 mL).
-
Dry the solid in a vacuum oven at 60°C to afford 2-(4-nitrophenyl)pyrimidin-5-amine as a yellow solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Appearance | Purity (by HPLC) |
| 2-(4-Nitrophenyl)pyrimidin-5-amine | 2.16 | Yellow Solid | >95% |
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 2-(4-nitrophenyl)pyrimidin-5-amine using tin(II) chloride dihydrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Nitrophenyl)pyrimidin-5-amine | 216.19 | 2.16 g | 0.01 |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 11.28 g | 0.05 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Hydroxide (NaOH) solution (5 M) | 40.00 | ~50 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-(4-nitrophenyl)pyrimidin-5-amine (2.16 g, 0.01 mol) in ethanol (50 mL).
-
To this suspension, add tin(II) chloride dihydrate (11.28 g, 0.05 mol).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-water.
-
Carefully neutralize the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield a solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to give this compound as an off-white to pale yellow solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Appearance | Purity (by HPLC) |
| This compound | 1.86 | Off-white to Pale Yellow Solid | >98% |
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The described two-step protocol provides a clear and efficient method for the synthesis of this compound. The procedures utilize readily available starting materials and standard laboratory techniques, making this protocol accessible to a broad range of researchers. The final product is obtained in good yield and high purity, suitable for subsequent use in drug discovery and development programs.
Application Notes and Protocols for 2-(4-Aminophenyl)pyrimidin-5-amine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. The compound 2-(4-aminophenyl)pyrimidin-5-amine serves as a foundational structure for the synthesis of a diverse range of potent and selective kinase inhibitors. Understanding its intrinsic activity and promiscuity across the kinome is a critical first step in structure-activity relationship (SAR) studies and lead optimization. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against a panel of therapeutically relevant kinases.
While specific inhibitory concentration (IC50) data for the parent compound, this compound, is not widely available in public databases, the aminopyrimidine scaffold is known to exhibit inhibitory activity against a variety of kinases. The data presented below is representative of the activity of closely related aminopyrimidine derivatives and serves as a guide for initial screening cascades.
Kinase Inhibition Profile
The inhibitory activity of aminopyrimidine derivatives is typically determined using in vitro kinase assays. The following table summarizes representative IC50 values for aminopyrimidine-based compounds against a selection of kinases. It is important to note that these values are for various derivatives and not the parent compound itself, and are intended to guide target selection for initial screening of this compound.
| Kinase Target | Representative IC50 (nM) for Aminopyrimidine Derivatives | Therapeutic Area |
| TBK1 | Sub-micromolar to low micromolar | Autoimmune Disorders, Cancer |
| LRRK2 | Sub-micromolar to low micromolar | Neurodegenerative Diseases |
| PLK4 | Low nanomolar to sub-micromolar | Cancer |
| CDK9 | Low nanomolar to sub-micromolar | Cancer |
| HPK1 | Low nanomolar to sub-micromolar | Immuno-oncology |
| JAK2 | Low nanomolar to sub-micromolar | Myeloproliferative Neoplasms, Inflammation |
Experimental Protocols
Two common and robust methods for determining kinase inhibition are the ADP-Glo™ Kinase Assay and the HTRF® Kinase Assay. These protocols can be adapted for screening this compound against a wide range of kinases.
Protocol 1: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., TBK1, LRRK2, etc.)
-
Kinase-specific substrate and corresponding buffer
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 1 µL of the compound dilution or DMSO (for control wells).
-
Add 1.5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 1 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HTRF® Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated kinase-specific substrate
-
Kinase buffer
-
ATP
-
This compound (dissolved in DMSO)
-
HTRF® KinEASE™ Kit (Cisbio) with appropriate substrate and antibody
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add 2 µL of the compound dilution or DMSO to the wells.
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the biotinylated substrate and ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a duration optimized for the specific kinase (typically 20-60 minutes).
-
Detection:
-
Prepare the detection mix containing Streptavidin-XL665 and the phosphorylation-specific antibody labeled with Europium cryptate.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways in which the target kinases are involved, as well as the general experimental workflows for the kinase inhibitor assays.
General workflow for a kinase inhibitor assay.
Simplified TBK1 signaling pathway.
LRRK2's role in Parkinson's disease pathology.
PLK4's central role in centriole biogenesis.
CDK9's function in promoting transcription.
HPK1 as a negative regulator of T-cell signaling.
Overview of the JAK2/STAT3 signaling cascade.
Application Notes and Protocols: The 2-(4-Aminophenyl)pyrimidin-5-amine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-aminophenyl)pyrimidin-5-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various protein kinases. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, make it an ideal starting point for the design of targeted therapeutics, particularly in the field of oncology. This document provides an overview of the applications of this scaffold, focusing on its use in the development of inhibitors for key oncogenic kinases, and includes detailed protocols for the synthesis and evaluation of these compounds.
I. Applications of the this compound Scaffold
The this compound core has been successfully employed to generate inhibitors for several important kinase targets, including Cyclin-Dependent Kinase 9 (CDK9), Polo-like Kinase 4 (PLK4), Aurora Kinases, and Mitogen-activated protein kinase-interacting kinases (Mnks).
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing. Dysregulation of CDK9 activity is a hallmark of several cancers, making it an attractive therapeutic target. Derivatives of the 2-anilinopyrimidine scaffold have shown potent inhibitory activity against CDK9.
Quantitative Data for CDK9 Inhibitors:
| Compound ID | R' | R | CDK9 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) | HCT-116 (GI50, nM) |
| Ia | H | m-NO₂ | 1 | 2 | 6 | >100 | 90 |
| 12a | CN | m-NO₂ | 1 | 2 | 4 | >100 | 40 |
| 12u | - | - | - | - | - | - | - |
Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[1] Note: Compound 12u is highlighted as a nanomolar inhibitor of CDK9 with over 80-fold selectivity against CDK2.[1]
CDK9 Signaling Pathway:
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[2] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[3] The 2-aminopyrimidine core has been utilized to develop potent and selective PLK4 inhibitors.
Quantitative Data for PLK4 Inhibitors:
| Compound ID | PLK4 (IC50, µM) | Antiproliferative Activity (MCF-7, IC50, µM) |
| 3b | 0.0312 | - |
| 8h | 0.0067 | - |
Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors.[4]
PLK4 Signaling Pathway in Centriole Duplication:
Caption: PLK4 Pathway in Centriole Duplication.
Aurora Kinase Inhibitors
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their overexpression is frequently observed in human cancers. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the 2-(4-aminophenyl)pyrimidine scaffold, have been identified as potent Aurora kinase inhibitors.[6][7]
Quantitative Data for Aurora Kinase Inhibitors:
| Compound ID | Target | Ki (nM) |
| 18 (CYC116) | Aurora A | 8.0 |
| Aurora B | 9.2 |
Data for compound 18 (CYC116) from a study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors.[6][7]
Aurora Kinase Signaling in Mitosis:
Caption: Aurora Kinase Functions in Mitosis.
MNK2 Inhibitors
MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are downstream effectors of the MAPK signaling pathway and are involved in the regulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[8] The MNK-eIF4E axis is implicated in tumorigenesis and cancer progression.[9] Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent Mnk2 inhibitors.
MNK2 Signaling Pathway:
Caption: MNK2 Signaling Pathway in Protein Synthesis.
II. Experimental Protocols
This section provides representative protocols for the synthesis of this compound derivatives and in vitro kinase assays. These are generalized procedures and may require optimization for specific target compounds.
General Synthesis of 2-(Arylamino)pyrimidine Derivatives
Experimental Workflow:
Caption: General Synthetic Workflow.
Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80-110 °C) for a designated period (e.g., 4-16 hours).[4][10]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold ethanol), and dried. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-N-arylpyrimidin-4-amine intermediate.
Protocol for Subsequent Functionalization (Example: Suzuki Coupling):
-
Reaction Setup: To a solution of the 2-chloro-N-arylpyrimidin-4-amine intermediate (1.0 eq) in a suitable solvent (e.g., DME or toluene) is added the appropriate boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like X-Phos), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 85-150 °C), potentially using microwave irradiation, for a designated period (e.g., 30 minutes to 8 hours).[4]
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered through celite to remove the catalyst, and the filtrate is concentrated. The residue is then subjected to a standard aqueous work-up as described above.
-
Purification: The crude product is purified by column chromatography or preparative HPLC to yield the final 2-(arylamino)pyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., CDK9/Cyclin T1, PLK4, Aurora A/B)
-
Substrate (peptide or protein specific to the kinase)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing appropriate salts, DTT, and cofactors)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In a microplate, add the kinase and the test compound (or DMSO for control) and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C or 37 °C).
-
Stop the reaction by adding a stop solution or by the addition of the detection reagent.
-
Quantify the kinase activity by measuring the amount of product formed (e.g., ADP, phosphorylated substrate). The method of detection will depend on the assay format used (luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
III. Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. The modular nature of its synthesis allows for systematic structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against various kinase targets. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework. Further exploration of this scaffold is likely to yield additional drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for the Synthesis of N-phenyl-pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-phenyl-pyrimidin-2-amine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The following sections outline several common and effective synthetic methodologies, including data presentation and workflow visualizations.
Introduction
N-phenyl-pyrimidin-2-amine derivatives are a core scaffold in numerous biologically active molecules. Their ability to act as hinge-binding motifs in various kinases has led to their development as potent inhibitors of signaling pathways implicated in cancer and other diseases. This document details three primary methods for their synthesis: Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and condensation of guanidines with chalcones. A fourth method, the Ullmann condensation, is also briefly discussed as a classical alternative.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and good functional group tolerance.[1][2] This reaction is particularly effective for coupling anilines with 2-halopyrimidines.
Experimental Protocol
A general procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives is as follows[3]:
-
To a reaction flask, add 4-(pyridin-3-yl)pyrimidin-2-amine (0.15 g, 0.87 mmol), the desired aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (61 mg, 0.087 mmol), Xantphos (50 mg, 0.087 mmol), and sodium tert-butoxide (0.25 g, 2.61 mmol).
-
Add toluene (15 mL) to the flask and reflux the mixture under a nitrogen atmosphere for 8 hours.
-
After cooling to room temperature, remove the toluene under vacuum.
-
Triturate the residue with water (50 mL).
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent like ethyl acetate (2 x 100 mL) if it remains in the aqueous mixture.[4][5]
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Entry | Aryl Bromide | Product | Yield (%) | Reference |
| 1 | 4-Bromoanisole | N-(4-methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | 82 | [3] |
| 2 | 1-Bromo-4-nitrobenzene | N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 | [3] |
| 3 | 1-Bromo-2,4-dimethylbenzene | N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 27 | [3] |
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for synthesizing N-phenyl-pyrimidin-2-amine derivatives, especially when the pyrimidine ring is activated by electron-withdrawing groups.[6] The reaction typically involves the displacement of a halide from a chloropyrimidine by an aniline.[7][8] Microwave irradiation can significantly accelerate this process.[9]
Experimental Protocol
The following is a general procedure for the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and various anilines[7]:
-
In a microwave vial, combine 2-chloro-4,6-dimethylpyrimidine (1 mmol) and the substituted aniline (1.1 mmol).
-
Add a suitable solvent (e.g., ethanol, DMF, or water) (5 mL). An acid catalyst like HCl may be added, particularly when using water as a solvent.[10]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Entry | Aniline Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Ethanol | 120 | 20 | 85 | [7] |
| 2 | 4-Methylaniline | Ethanol | 120 | 15 | 92 | [7] |
| 3 | 4-Methoxyaniline | Ethanol | 120 | 10 | 95 | [7] |
| 4 | 4-Chloroaniline | DMF | 150 | 30 | 78 | [7] |
Workflow Diagram
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for the Analytical Characterization of Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of key analytical techniques for the structural elucidation and characterization of pyrimidine derivatives, which are core scaffolds in many biologically active molecules.[1][2] Detailed protocols and data presentation guidelines are provided for each method.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purification of pyrimidine compounds from complex mixtures, such as biological samples or reaction media.[3] Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (e.g., C8 or C18 silica gel) and a polar mobile phase.[4] This method separates compounds based on their hydrophobicity. By coupling HPLC with detectors like UV-Vis or Mass Spectrometry (HPLC-MS), it becomes a powerful tool for both quantitative analysis and structural identification.[3][4]
Experimental Protocol: Reversed-Phase HPLC for Pyrimidine Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
For complex matrices (e.g., biological fluids), perform a sample clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[4]
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: An Agilent or Shimadzu system (or equivalent) equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility).[5]
-
Elution Mode:
-
Isocratic: Constant mobile phase composition (e.g., 60% Acetonitrile, 40% Water). Suitable for simple mixtures.
-
Gradient: The mobile phase composition is varied over time. Useful for complex mixtures with a wide range of polarities.
-
-
Flow Rate: Typically 0.8 - 1.2 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, often near room temperature (e.g., 25-30 °C).[4]
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at a wavelength where the pyrimidine derivative has maximum absorbance (λmax), often determined by a preliminary UV scan.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrimidine compound by its retention time (t_R).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Typical HPLC Parameters for Pyrimidine Derivatives
| Parameter | Value / Description | Reference |
|---|---|---|
| Column | C18 Silica Gel (e.g., 7-30 cm length) | [4] |
| Mobile Phase | Acetonitrile and Water (with formic or phosphoric acid) | [5] |
| Elution | Isocratic or Gradient | [4] |
| Flow Rate | 1.0 - 1.5 mL/min | [4] |
| Detector | UV-Vis or Mass Spectrometry | [4] |
| Analyte Example | 2-bromo-pyrimidine |[5] |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrimidine compounds.[7] It also provides structural information through the analysis of fragmentation patterns.[8] When coupled with a separation technique like HPLC or Gas Chromatography (GC), it allows for the precise identification and quantification of specific pyrimidines in a mixture.[3] Common ionization techniques include Electrospray Ionization (ESI), often used for HPLC-MS, and Electron Impact (EI), used for GC-MS. High-resolution mass spectrometers like Orbitrap or Q-TOF provide highly accurate mass measurements, facilitating unambiguous molecular formula determination.[3]
Experimental Protocol: ESI-MS for Pyrimidine Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote ionization.
-
For direct infusion, load the sample into a syringe and place it on a syringe pump.
-
For HPLC-MS, use the eluent from the HPLC column as the input to the MS source.[3]
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).[3]
-
Ion Source: Electrospray Ionization (ESI), typically operated in positive ion mode for pyrimidines, which can be protonated to form [M+H]⁺ ions.
-
Infusion/Flow Rate: For direct infusion, 5-10 µL/min. For LC-MS, this is determined by the HPLC flow rate.
-
Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-1000).
-
MS/MS Analysis: To obtain structural information, select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Use high-resolution data to calculate the elemental formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure. Pyrimidine rings are relatively stable, so fragmentation often involves the loss of side-chain functional groups first.[8]
-
Data Presentation
Table 2: Representative Mass Spectrometry Data for a Pyrimidine Derivative
| Ion Type | m/z (Calculated) | m/z (Observed) | Description |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | 171.0919 | 171.0915 | For 4-(p-tolyl)pyrimidine (C₁₁H₁₀N₂) |
| Fragment Ion 1 | Varies | Varies | Loss of a specific side group |
| Fragment Ion 2 | Varies | Varies | Fragmentation of the pyrimidine ring |
Note: Fragmentation data is highly structure-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including pyrimidines. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.[7][9] 2D NMR techniques (like COSY and HSQC) can establish direct and long-range correlations between protons and carbons, allowing for the complete assignment of the molecular structure.[10] Chemical shifts (δ) are highly sensitive to the electronic environment, making NMR an excellent tool for identifying substituent positions on the pyrimidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrimidine compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[11]
-
The choice of solvent is critical; the sample must be fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.[11]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Varian).[12][13]
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Key parameters: pulse angle (30-90°), relaxation delay (1-5 s).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
This experiment requires a longer acquisition time than ¹H NMR.
-
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
-
Calibrate the spectrum using the solvent or TMS signal (δ 0.00 ppm).
-
For ¹H NMR: Analyze the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal.
-
For ¹³C NMR: Analyze the chemical shift of each unique carbon atom.
-
Compare observed chemical shifts to literature values or predictive software to confirm the structure.[14][15]
-
Data Presentation
Table 3: Typical NMR Chemical Shifts (δ, ppm) for the Parent Pyrimidine Ring
| Position | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
|---|---|---|
| C2-H | ~9.26 | ~159.0 |
| C4-H / C6-H | ~8.78 | ~157.5 |
| C5-H | ~7.36 | ~121.5 |
References for chemical shifts:[13][14][16]. Note: Values are approximate and vary with solvent and substituents.
X-ray Crystallography
Application Note
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[17] This technique is invaluable for unambiguously determining stereochemistry, conformation, and intermolecular interactions like hydrogen bonding. For novel pyrimidine compounds, an X-ray crystal structure is the gold standard for structural proof.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the pyrimidine compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is typically cooled under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns match closely.
-
Data Presentation
Table 4: Example Crystallographic Data for a Pyrimidine Derivative
| Parameter | Description |
|---|---|
| Formula | C₁₀H₇Cl₃N₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules/unit cell) | 2 |
| R-factor | A measure of the agreement between the model and data (e.g., R1 = 0.0427) |
| Bond Lengths/Angles | Key intramolecular measurements |
Data adapted from a representative pyrimidine structure.
Spectroscopic Methods (FTIR & UV-Vis)
Application Note
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrimidines, FTIR can confirm the presence of the aromatic ring and identify various substituents.[1] Characteristic vibrations include C=N, C=C, and aromatic C-H stretches.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically show strong absorption in the UV region due to π → π* and n → π* transitions of the heterocyclic ring.[18][19] The position of the maximum absorbance (λmax) is sensitive to substituents on the ring and the pH of the solution.[20]
Experimental Protocols
FTIR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the sample as a thin film or in solution.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water).[6] A typical concentration is 10⁻⁴ to 10⁻⁶ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum against a solvent blank, typically from 200-400 nm.[6]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation
Table 5: Characteristic Spectroscopic Data for Pyrimidine Derivatives
| Technique | Parameter | Typical Value / Range | Description / Functional Group | Reference |
|---|---|---|---|---|
| FTIR | Wavenumber (cm⁻¹) | 3100-3000 | Aromatic C-H Stretch | [7] |
| 1570-1596 | C=C Stretch | [7] | ||
| 1525-1575 | C=N Stretch | [7] | ||
| 1620-1699 | C=O Stretch (if present) | [7] |
| UV-Vis | λmax (nm) | 240-280 | π → π* transitions |[6][18] |
Visualizations: Workflows and Logic
Overall Characterization Workflow
The following diagram illustrates a typical workflow for the complete characterization of a newly synthesized pyrimidine compound.
Caption: General workflow for pyrimidine compound characterization.
HPLC-MS Hyphenated Technique Workflow
This diagram shows the logical flow of a sample through an HPLC-MS system.
Caption: Workflow for a typical HPLC-MS analysis.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 14. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 20. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 2-(4-Aminophenyl)pyrimidin-5-amine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrimidine nucleus is a key structural component in various natural and synthetic bioactive molecules. This document provides detailed protocols and application notes for the antimicrobial activity screening of 2-(4-aminophenyl)pyrimidin-5-amine and its structurally related analogs. While specific data on this compound is limited in the reviewed literature, the following sections outline standardized methods for evaluating the antimicrobial efficacy of novel pyrimidine-based compounds, supported by data from related derivatives.
Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrimidine derivatives against a panel of bacterial and fungal strains, as reported in the literature. This data serves as a reference for the expected range of activity for novel pyrimidine compounds.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Derivative 1 | Staphylococcus aureus | 15.63 | [1] |
| Bacillus subtilis | 17.34 | [2] | |
| Escherichia coli | 17.34 | [2] | |
| Derivative 2 | Staphylococcus aureus | >500 | [3] |
| Bacillus subtilis | >500 | [3] | |
| Escherichia coli | >500 | [3] | |
| Candida albicans | >500 | [3] | |
| Aspergillus flavus | >500 | [3] | |
| Derivative 3 | Staphylococcus aureus | 250 | [3] |
| Bacillus subtilis | 250 | [3] | |
| Escherichia coli | 500 | [3] | |
| Candida albicans | 500 | [3] | |
| Aspergillus flavus | 250 | [3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5]
Materials:
-
Test compound (e.g., this compound)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[5]
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.[7]
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
-
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8][9]
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Standard antibiotic disks
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a standard antibiotic disk as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Visualizations
Caption: Experimental workflow for antimicrobial activity screening.
Caption: Conceptual approach for elucidating the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Aminopyrimidine Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in vital biological molecules and its synthetic tractability.[1][2] This versatile heterocyclic core is a key component in a wide array of therapeutic agents, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) drugs.[1][2] The ability of aminopyrimidine derivatives to form critical hydrogen bonds with biological targets, particularly the hinge region of kinases, makes them ideal candidates for inhibitor development.[3] High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large, diverse aminopyrimidine libraries, enabling the identification of potent and selective modulators of various biological pathways.[4][5] This document outlines detailed protocols and applications for the HTS of aminopyrimidine libraries, focusing on kinase inhibition and antibacterial biofilm modulation.
Application I: Kinase Inhibitor Discovery
Aminopyrimidine-based compounds are extensively studied as kinase inhibitors, with several approved drugs targeting this enzyme class.[3][6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and neurodegeneration. HTS campaigns are designed to identify compounds that can effectively bind to the ATP pocket of a target kinase and inhibit its activity.[7]
General HTS Workflow for Kinase Inhibitor Discovery
The process of identifying novel kinase inhibitors from a compound library follows a structured, multi-step approach. This workflow ensures that hits are systematically identified, validated, and prioritized for further development.
Caption: A typical workflow for a high-throughput screening campaign.
Protocol: Homogeneous Biochemical Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS of kinase inhibitors.[8][9] It measures the phosphorylation of a substrate by a kinase.
1. Materials and Reagents:
-
Target Kinase (e.g., EGFR, MSK1, TBK1)
-
Biotinylated Substrate Peptide
-
ATP (at Km concentration for the specific kinase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium (Eu³⁺)-labeled Anti-Phospho-Substrate Antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Aminopyrimidine Compound Library (in DMSO)
-
Positive Control (Staurosporine or known inhibitor)
-
Negative Control (DMSO)
-
Low-volume 384-well or 1536-well assay plates (e.g., white, solid bottom)
2. Experimental Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of each compound from the aminopyrimidine library into the assay plates. Also, add positive and negative controls to designated wells.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase and the biotinylated substrate peptide in the assay buffer.
-
Initiation of Kinase Reaction: Dispense 2.5 µL of the kinase/substrate mixture into each well of the assay plate.
-
ATP Addition: To start the reaction, dispense 2.5 µL of ATP solution into each well. The final concentration of DMSO should be ≤1%.
-
Incubation: Seal the plates and incubate at room temperature for 60-90 minutes.
-
Detection Mixture Preparation: Prepare a detection master mix containing the Eu³⁺-labeled antibody and SA-APC in a suitable buffer (e.g., TRIS-buffered saline with 0.1% BSA).
-
Stopping the Reaction & Detection: Dispense 5 µL of the detection mixture to each well. This stops the enzymatic reaction and initiates the detection process.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC) after a pulsed excitation (e.g., at 320 nm).
3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control]).
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.
Target Signaling Pathway Example: Generic Kinase Cascade
Aminopyrimidine inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Caption: Inhibition of a kinase signaling pathway by an aminopyrimidine.
Data Presentation: Kinase Inhibition
The following table summarizes representative data from a kinase panel screening of an aminopyrimidine library.
| Compound ID | Target Kinase | % Inhibition at 1 µM | Cellular Engagement (NanoBRET) IC₅₀ (µM) |
| Cmpd-7 | TBK1 | >95% | 0.25 |
| Cmpd-18 | TBK1 | >95% | 0.48 |
| GSK8612 | TBK1 | >95% | 0.08 |
| Cmpd-3 | AURKA | >80% | >10 |
| Cmpd-11 | Multiple | Varies | Not Determined |
| Cmpd-19 | Multiple | Varies | Not Determined |
Data is adapted from a study on pyrimidine-based lead compounds and demonstrates how enzymatic inhibition does not always translate to cellular target engagement.[3]
Application II: Antibacterial Biofilm Inhibition
Bacterial biofilms contribute to chronic infections and antibiotic resistance.[10] High-throughput screening of aminopyrimidine libraries has emerged as a promising strategy to identify novel agents that can inhibit biofilm formation or disperse existing biofilms.[10]
Protocol: Cell-Based Biofilm Inhibition Assay (Crystal Violet)
This protocol details a common HTS method to quantify bacterial biofilm formation in the presence of test compounds.[10]
1. Materials and Reagents:
-
Bacterial Strain (e.g., Staphylococcus aureus MSSA or MRSA)
-
Growth Medium (e.g., Tryptic Soy Broth (TSB))
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet Solution
-
30% (v/v) Acetic Acid
-
Aminopyrimidine Compound Library (in DMSO)
-
Positive Control (e.g., known biofilm inhibitor)
-
Negative Control (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
2. Experimental Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in TSB at 37°C. Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh TSB.
-
Compound Plating: Add 1 µL of each library compound (at the desired final concentration, e.g., 200 µM) and controls to the wells of the 96-well plate.
-
Inoculation: Add 99 µL of the diluted bacterial culture to each well. The final volume should be 100 µL.
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Carefully discard the supernatant from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent (planktonic) cells.
-
Biofilm Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Excess Stain Removal: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Stain Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Data Acquisition: Measure the absorbance at 590 nm (OD₅₉₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
3. Data Analysis:
-
Correct the absorbance readings by subtracting the value from a blank well (medium only).
-
Calculate the percentage of biofilm inhibition: % Inhibition = 100 * (1 - [OD₅₉₀_Compound / OD₅₉₀_Negative_Control]).
-
Simultaneously, assess bacterial viability (toxicity) by measuring the OD₆₀₀ of the planktonic culture before discarding it in step 5 to distinguish true biofilm inhibition from general bactericidal effects.
Data Presentation: Biofilm Inhibition
The following table presents quantitative data from the screening of a 2-aminopyrimidine library against bacterial biofilms.[10]
| Compound ID | Target Strain | % Biofilm Inhibition at 200 µM | Notes |
| 10 | MSSA | 83.9% | Non-toxic mechanism |
| 10 | MRSA | 80.1% | Non-toxic mechanism |
| 10 | P. aeruginosa | 52.5% | Toxic mechanism |
| 15 | MRSA | 85.5% | Non-toxic mechanism |
| 22 | MSSA | 65.5% | Activity dropped sharply at lower concentrations, suggesting toxicity |
| 23 | MSSA | >70% (inferred) | Non-toxic inhibitor |
| 32 | S. aureus | Promoter | Promoted biofilm formation in a non-toxic manner |
Data adapted from a study on 2-aminopyrimidines as biofilm modulators.[10]
Conclusion
High-throughput screening is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries.[4][8] Aminopyrimidine libraries, due to the scaffold's inherent drug-like properties, represent a rich source for identifying novel therapeutic agents. The protocols and applications detailed herein provide a framework for researchers to effectively screen these libraries against diverse biological targets, from specific enzymes like kinases to complex cellular phenotypes like biofilm formation. By integrating robust assay methodologies, automated liquid handling, and rigorous data analysis, HTS campaigns can successfully uncover promising hit compounds, paving the way for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. Kinase Library - Enamine [enamine.net]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening - Enamine [enamine.net]
- 10. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Aminophenyl)pyrimidin-5-amine as a Research Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)pyrimidin-5-amine is a member of the aminopyrimidine class of small molecules, a scaffold known for its potent and selective inhibition of various protein kinases. Structurally similar compounds have demonstrated significant activity against key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinase 4 (PLK4).[1][2][3] This suggests that this compound holds promise as a research probe for investigating signaling pathways involved in cell cycle progression and tumorigenesis. These application notes provide an overview of its potential biological activities, protocols for its use in research, and a summary of quantitative data from structurally related compounds to guide experimental design.
Potential Biological Activities and Applications
Based on the established activities of structurally related aminopyrimidine derivatives, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The 2-(phenylamino)pyrimidine core is a common pharmacophore that binds to the hinge region of the kinase ATP-binding pocket.[4]
Potential Applications:
-
Cancer Research: As an inhibitor of kinases that are often dysregulated in cancer, this compound can be used to study the effects of inhibiting cell cycle progression and inducing apoptosis in cancer cell lines.[5][6]
-
Cell Biology: To probe the roles of specific kinases in cellular processes such as mitosis, DNA damage response, and cell proliferation.
-
Drug Discovery: As a lead compound or a tool compound for the development of novel therapeutics targeting protein kinases.
Quantitative Data Summary (Based on Structurally Related Compounds)
The following table summarizes the inhibitory activities of several aminopyrimidine derivatives against various protein kinases. This data can serve as a reference for designing experiments with this compound.
| Compound Name | Target Kinase(s) | IC50 / Ki (nM) | Reference Compound For |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora A, Aurora B | Ki: 8.0, 9.2 | Aurora Kinase Inhibition |
| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (Compound 12u) | CDK9 | IC50: 7 | Cyclin-Dependent Kinase Inhibition |
| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | IC50: 6.7 | Polo-like Kinase 4 Inhibition |
| --INVALID-LINK--methanone (R547) | CDK1, CDK2, CDK4 | Ki: 1, 3, 1 | Pan-CDK Inhibition |
Experimental Protocols
General Guidelines for Handling and Storage
-
Solubility: Prepare stock solutions in DMSO at a concentration of 10-50 mM. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add the recombinant kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase assay.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Target Engagement
This protocol can be used to assess the inhibition of a specific kinase signaling pathway in cells. For example, inhibition of Aurora B kinase can be monitored by the phosphorylation status of its substrate, Histone H3.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
References
- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-aminophenyl)pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-(4-aminophenyl)pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2-(4-aminophenyl)pyrimidine?
The most common and effective methods are Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution (SNAr).
-
Suzuki-Miyaura Coupling: This involves the reaction of a pyrimidine derivative (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with a boronic acid or ester of the aminophenyl group (e.g., 4-aminophenylboronic acid).
-
Nucleophilic Aromatic Substitution (SNAr): This route typically uses a halo-pyrimidine (like 2,4-dichloropyrimidine) and reacts it with an aniline derivative.[1][2] Selectivity can be controlled by modulating reaction conditions.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors depending on the synthetic route:
-
For Suzuki Coupling: Common issues include catalyst deactivation, poor reagent quality (especially the boronic acid), suboptimal choice of base or solvent, and the presence of oxygen which can hinder the catalytic cycle.[3][4] The electronic properties of the coupling partners can also make the reaction less favorable.[3]
-
For SNAr Reactions: Incomplete reaction due to insufficient heating, use of a weak base, or poor leaving group on the pyrimidine ring can lead to low yields.
-
General Issues: Impurities in starting materials, moisture in the reaction setup, and inefficient purification methods can all contribute to a lower isolated yield.
Q3: What are the typical side products I should watch for?
-
In Suzuki-Miyaura reactions , a common side product is the homocoupling of the boronic acid, resulting in 4,4'-diaminobiphenyl.[4] Protodeboronation (loss of the boronic acid group) from the starting material can also occur.
-
In SNAr reactions , if using a di- or tri-substituted pyrimidine like 2,4,6-trichloropyrimidine, you may get mixtures of mono-, di-, and tri-substituted products.[1] Controlling stoichiometry and temperature is crucial for selectivity.
Q4: How can I effectively purify the final 2-(4-aminophenyl)pyrimidine product?
Purification can be challenging due to the product's polarity.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution using a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.
-
Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction. The crude product can be dissolved in a dilute acid solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.[5]
Troubleshooting Guides
This section provides specific advice for issues encountered during synthesis.
Troubleshooting Suzuki-Miyaura Coupling
Q: My Suzuki reaction is not proceeding to completion. How can I improve conversion?
A:
-
Check Reagents and Conditions: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Even trace amounts of oxygen can deactivate the palladium catalyst.
-
Increase Temperature: Many Suzuki couplings require heating.[6] If the reaction is sluggish at a lower temperature, cautiously increasing the heat (e.g., from 80°C to 100°C in dioxane) can improve the rate and conversion.[6]
-
Vary the Base: The choice of base is critical. If a weaker base like K2CO3 is failing, try a stronger base such as Cs2CO3 or K3PO4.[3] The physical properties of the base, such as being finely ground, can also improve reproducibility.[3]
-
Add Water: For reactions in solvents like dioxane or THF, adding a small amount of water can sometimes be beneficial and significantly increase the yield.[3][7]
Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling side reaction.
-
Optimize Catalyst/Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands (e.g., SPhos, XPhos) may be necessary.
Q: How do I select the optimal Palladium catalyst, ligand, and solvent?
A: There is no single "best" system, and optimization is often required.
-
Catalyst: Pd(PPh3)4 and Pd(dppf)Cl2 are common starting points.[4][7] For more challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos Pd G4) can be highly effective.[4]
-
Ligand: The ligand choice is crucial. Buchwald and Fu have developed a wide array of ligands tailored for difficult couplings. For electron-deficient heteroaryl halides, ligands like SPhos or RuPhos can be effective.
-
Solvent: Aprotic polar solvents are common. Dioxane, THF, and DMF are widely used, often in combination with water.[4] The choice can affect solubility and reaction rate.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction is very slow. How can I speed it up?
A:
-
Increase Temperature: SNAr reactions are often run at elevated temperatures or under reflux conditions to proceed at a reasonable rate.[1]
-
Use a Stronger Base: A base like NaH, K2CO3, or an organic base like DIPEA (N,N-Diisopropylethylamine) is typically required to deprotonate the aniline and facilitate the reaction.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the base and leaving the anion more nucleophilic.
Q: I am getting a mixture of products from my dichloropyrimidine starting material. How can I improve selectivity for the 2-position?
A:
-
Control Temperature: The C4 position of a 2,4-dichloropyrimidine is generally more reactive than the C2 position. Running the reaction at a lower temperature (e.g., -10°C to room temperature) can favor substitution at the more reactive C4 position first. Subsequent reaction at a higher temperature can then substitute the C2 position if desired.[2]
-
Stoichiometry: Use of approximately one equivalent of the nucleophile (4-aminoaniline) will favor monosubstitution.
Quantitative Data and Reaction Conditions
The tables below summarize various reported conditions for related pyrimidine syntheses to guide your experimental design.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Pyridyl/Pyrimidyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 (10%) | - | Na3PO4 (3.0) | Dioxane/H2O | 100 | 18 | 72 | [7] |
| Pd2(dba)3 (1.0%) | Tri(p-tolyl)phosphine (3%) | KF (3.0) | Dioxane | 100 | 12 | 74 | [8] |
| Pd2(dba)3 (1.5%) | SPhos (3%) | K2CO3 (2.0) | THF/H2O | 80 | 16 | Low | [4] |
| Pd(PPh3)4 (5%) | - | K2CO3 (2.0) | THF/H2O | 80 | 16 | Low |[4] |
Table 2: Example Conditions for SNAr Reactions on Chloro-Pyrimidines
| Pyrimidine Substrate | Nucleophile | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Various Anilines | - | - | - | 10-50 | [1] |
| 2,4,5-Trichloropyrimidine | Phenylenediamine | - | Acetonitrile | -10 | - | [2] |
| 2,4-Dichloro-5-fluoropyrimidine | Various Amines | - | Isopropanol/Butanol | Reflux | - |[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices for Suzuki couplings.
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.2 equiv), and a suitable base such as potassium phosphate (K3PO4, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H2O 4:1). Add the palladium catalyst and ligand (e.g., Pd2(dba)3 at 1.5 mol% and SPhos at 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain 2-(4-aminophenyl)pyrimidine.
Protocol 2: Synthesis via SNAr Reaction
This protocol is a representative procedure for SNAr reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent like isopropanol.
-
Reagent Addition: Add 4-aminoaniline (1.0 equiv) to the solution. If required, add a base such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude material in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability issues of aminophenylpyrimidine compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of aminophenylpyrimidine compounds. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Issue: My aminophenylpyrimidine compound is not dissolving.
1. What is the first step when a compound fails to dissolve?
First, verify that you are using the appropriate solvent and concentration based on available literature or supplier data. Many aminophenylpyrimidine derivatives exhibit poor aqueous solubility.[1] Re-check your calculations and ensure the weighing and volume measurements are accurate.
2. I've confirmed the solvent and concentration. What's next?
You can try several physical methods to aid dissolution:
-
Agitation/Vortexing: Mix the solution vigorously.
-
Sonication: Use an ultrasonic bath to break down particle aggregates.
-
Gentle Heating: Cautiously warm the solution. Be aware that heat can degrade unstable compounds, so this should be monitored carefully.
3. What if physical methods don't work? Should I change the solvent?
Yes. If your protocol allows, consider using a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as it can affect biological assays.
4. Can I adjust the pH to improve solubility?
Absolutely. Aminophenylpyrimidine compounds often contain basic nitrogen atoms, making their solubility pH-dependent.[2] Lowering the pH with a dilute acid (e.g., 0.1 M HCl) can protonate these sites, often leading to a significant increase in aqueous solubility. Conversely, increasing the pH may cause the compound to precipitate. The solubility of some tyrosine kinase inhibitors has been shown to be maximal at a pH of 3.5, decreasing significantly at neutral or alkaline pH.[3][4]
Issue: My compound precipitates out of solution during the experiment.
1. Why did my compound precipitate after initial dissolution?
This is often due to a change in conditions:
-
Temperature Fluctuation: A decrease in temperature can reduce solubility.
-
pH Shift: Buffering capacity may have been exceeded, leading to a pH change that favors the less soluble, un-ionized form of the compound.
-
Solvent Evaporation: Over time, evaporation of a co-solvent (like ethanol) can increase the relative concentration of water, causing a poorly soluble compound to crash out.
-
Supersaturation: The initial dissolution might have created a thermodynamically unstable supersaturated solution, which will eventually precipitate to reach equilibrium.[5]
2. How can I prevent precipitation?
-
Maintain Stable Conditions: Ensure your experimental setup maintains a constant temperature and pH. Use tightly sealed containers to prevent evaporation.
-
Use Formulation Strategies: For in vitro assays, consider using solubility enhancers like cyclodextrins or non-ionic surfactants.[6][7] These can form complexes with the drug, keeping it in solution.[8]
-
Work with Lower Concentrations: If possible, perform the experiment at a concentration well below the compound's saturation point in the final medium.
Issue: I suspect my compound is degrading during storage or use.
1. What are common signs of compound degradation?
Visual signs can include a change in color or the appearance of new solid matter. Analytically, degradation is often detected by the appearance of new peaks and a corresponding decrease in the main compound's peak area during chromatographic analysis (e.g., HPLC).[9][10]
2. What factors cause aminophenylpyrimidine compounds to degrade?
The primary factors are exposure to:
-
Harsh pH: Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other degradation reactions.
-
Light (Photodegradation): Many aromatic compounds are sensitive to UV or even ambient light.[4]
-
Oxidation: Exposure to air and certain reactive chemicals can lead to oxidative degradation.
-
Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[11]
3. How should I store these compounds to ensure stability?
Follow the supplier's recommendations. Generally, solid compounds should be stored in airtight, light-resistant containers in a cool, dark, and dry place (e.g., -20°C desiccator). Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: Why are aminophenylpyrimidine compounds often poorly soluble in water?
Many aminophenylpyrimidine compounds are "brick-dust" molecules, characterized by a rigid, planar structure and high melting points, or "grease-ball" molecules with high lipophilicity.[12][13] These properties lead to strong crystal lattice energy and/or unfavorable interactions with water, resulting in low aqueous solubility.
Q2: What is a solid dispersion and can it help with solubility?
A solid dispersion is a system where a poorly soluble drug (the aminophenylpyrimidine) is dispersed within a hydrophilic polymer matrix.[6] This strategy can significantly improve solubility and dissolution rates by presenting the drug in an amorphous (non-crystalline) state, which has higher energy and is more readily dissolved.[5]
Q3: How do I determine the thermodynamic solubility of my compound?
The "shake-flask" method is the gold standard. It involves adding an excess of the solid compound to a specific solvent or buffer, agitating it until equilibrium is reached (typically 24-72 hours), and then filtering and measuring the concentration of the dissolved compound in the supernatant.
Q4: What is a forced degradation study?
A forced degradation or stress testing study is an experiment where the drug is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) that are expected to cause degradation.[11] The purpose is to identify potential degradation products and establish the compound's intrinsic stability profile, which is crucial for developing stable formulations and analytical methods.[10]
Q5: Can I use the Henderson-Hasselbalch equation to predict pH-dependent solubility?
While the Henderson-Hasselbalch equation provides a theoretical basis, it often gives only a rough estimation for complex drug molecules in buffer systems.[2] Experimental studies have shown that the actual pH-solubility profiles of ionizable drugs can deviate significantly from these predictions due to factors like counter-ion effects and specific buffer interactions.[2] Therefore, empirical determination is highly recommended.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of a Representative Aminophenylpyrimidine Analog
| pH | Solubility (µg/mL) | Qualitative Solubility | Ionization State |
| 1.2 | 45.3 | Slightly Soluble | Predominantly Cationic |
| 3.5 | 50.0 | Slightly Soluble | Mixed |
| 5.0 | 25.8 | Sparingly Soluble | Mixed |
| 6.8 | < 1.0 | Very Sparingly Soluble | Predominantly Neutral |
| 7.4 | < 0.5 | Practically Insoluble | Predominantly Neutral |
| 8.0 | < 0.1 | Practically Insoluble | Predominantly Neutral |
| Data is representative and modeled after similar tyrosine kinase inhibitors.[3][4] Actual solubility will vary by specific compound structure. |
Table 2: General Solubility of Aminophenylpyrimidines in Common Lab Solvents
| Solvent | Polarity | Typical Solubility | Notes |
| Water / Buffers | High | Very Low to Insoluble | Highly pH-dependent. |
| Methanol (MeOH) | High | Low to Moderate | Can be used for sample preparation. |
| Ethanol (EtOH) | High | Low to Moderate | Often used as a co-solvent. |
| Acetonitrile (ACN) | Medium | Low to Moderate | Common mobile phase component in HPLC. |
| Dimethyl Sulfoxide (DMSO) | High | High | Excellent for creating high-concentration stock solutions. |
| Chloroform (CHCl₃) | Low | Moderate to High | Suitable for non-polar analogs. |
| Solubility can vary significantly based on the specific substitutions on the aminophenylpyrimidine core.[3] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
Objective: To determine the equilibrium (thermodynamic) solubility of an aminophenylpyrimidine compound at a specific pH and temperature.
Materials:
-
Aminophenylpyrimidine compound (solid)
-
Buffer solution of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Add an excess amount of the solid compound to a glass vial (enough to ensure solid remains after equilibrium).
-
Add a precise volume of the desired buffer (e.g., 2 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm equilibrium has been reached.
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the compound using a pre-validated analytical method. The resulting concentration is the thermodynamic solubility.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation pathways and the intrinsic stability of an aminophenylpyrimidine compound under various stress conditions.
Materials:
-
Aminophenylpyrimidine compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Solvents: Water, Methanol/Acetonitrile
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber with controlled light source (ICH Q1B guidelines)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Prepare Samples: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable co-solvent/aqueous mixture. Also, prepare samples of the solid compound.
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate under the same conditions as the acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store both solid and solution samples in an oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep control samples in the dark.
-
Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to a control (unstressed) sample.
-
Quantify the decrease in the parent compound's peak area.
-
Identify and quantify any significant degradation peaks. A PDA detector can help determine peak purity, and an MS detector can help identify the mass of the degradants.[10]
-
Visualizations
Logical & Workflow Diagrams
Caption: Workflow for addressing poor solubility of aminophenylpyrimidine compounds.
Caption: Key factors influencing the solubility and stability of compounds.
Signaling Pathway Diagram
Caption: General pathway for pyrimidine catabolism, relevant to stability.[14][15]
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. usp.org [usp.org]
- 11. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mch.estranky.sk [mch.estranky.sk]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Pyrimidine Synthesis Protocols
Welcome to the Technical Support Center for Pyrimidine Synthesis Protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine derivatives. The information is presented in a question-and-answer format to directly address specific problems.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Low or No Product Yield
-
Reaction Not Going to Completion
-
Product Purification Challenges
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Side Reactions and Impurity Formation
-
-
Detailed Experimental Protocols
-
Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
-
Pinner Synthesis of Pyrimidines
-
Synthesis from β-Formyl Enamides
-
-
Data Presentation: Comparative Yields
-
Table 1: Comparison of Catalysts for the Biginelli Reaction
-
Table 2: Yields for Pinner-type Pyrimidine Synthesis with Various Substrates
-
Frequently Asked Questions (FAQs)
This section addresses common problems encountered during pyrimidine synthesis, with a focus on the Biginelli reaction, a widely used method for preparing dihydropyrimidinones.
Low or No Product Yield
Q1: My Biginelli reaction has a very low yield or shows no product formation. What are the common causes and how can I fix this?
A1: Low or no yield in a Biginelli reaction is a frequent issue and can stem from several factors. Here's a troubleshooting guide:
-
Catalyst Choice and Activity: The original Biginelli protocol using strong protic acids like HCl often gives low to moderate yields.[1] The choice of a more efficient catalyst is crucial. Lewis acids such as Yb(OTf)₃, InCl₃, and FeCl₃ have been shown to significantly improve yields.[2][3] Ensure your catalyst is fresh and active.
-
Recommendation: Consider switching to a Lewis acid catalyst. For a comparison of catalyst performance, refer to Table 1 in the Data Presentation section.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating. If you are running the reaction at room temperature, try heating it to reflux.
-
Solvent: While ethanol is traditionally used, solvent-free conditions or the use of other solvents like acetonitrile or THF can sometimes improve yields.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reagent Quality:
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehydes.
-
β-Ketoester Quality: Ensure the β-ketoester is of high purity.
-
Urea/Thiourea: Use a good quality source of urea or thiourea.
-
A logical workflow for troubleshooting low yield is presented in the diagram below.
Reaction Not Going to Completion
Q2: My TLC analysis shows that the starting materials are being consumed, but the reaction seems to stall and not go to completion. What should I do?
A2: A stalled reaction can be frustrating. Here are a few things to consider:
-
Equilibrium: The Biginelli reaction is a condensation reaction that produces water as a byproduct. In a closed system, the accumulation of water can slow down or even reverse the reaction.
-
Recommendation: If your reaction setup allows, try removing water using a Dean-Stark apparatus.
-
-
Catalyst Deactivation: The catalyst may be deactivating over time.
-
Recommendation: Adding another portion of the catalyst midway through the reaction might help push it to completion.
-
-
Reagent Stoichiometry: While a 1:1:1 stoichiometry of aldehyde, β-ketoester, and urea is common, some protocols recommend a slight excess of urea (e.g., 1.2-1.5 equivalents).
Product Purification Challenges
Q3: My crude product is an oil and won't crystallize. How can I purify it?
A3: "Oiling out" is a common problem in crystallization where the product separates as a liquid phase instead of a solid.[4] This often happens when the melting point of the compound is low or when impurities are present.[5][6]
-
Troubleshooting "Oiling Out":
-
Solvent Selection: The choice of solvent is critical. Ethanol is a common solvent for recrystallizing dihydropyrimidinones. If your product oils out from a single solvent, try a binary solvent system. Good options include ethanol/water, acetone/water, or ethyl acetate/hexane.[7][8]
-
Procedure for Binary Solvent Recrystallization:
-
Dissolve the oily product in a minimum amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.
-
Slowly add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the oil and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.
-
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of pure solid, you can add a "seed crystal" to induce crystallization.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. A common eluent system for dihydropyrimidinones is a gradient of ethyl acetate in hexane.[9]
-
Q4: How do I remove unreacted aldehyde from my crude product?
A4: Unreacted aromatic aldehydes are a common impurity in Biginelli reactions.
-
Work-up Procedure:
-
After the reaction is complete, the crude product can be washed with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated.
-
-
Column Chromatography: If the bisulfite wash is not completely effective, column chromatography is the next step. Aldehydes are typically less polar than the dihydropyrimidinone product and will elute first with a non-polar solvent system like ethyl acetate/hexane.
The general purification workflow is illustrated below.
Side Reactions and Impurity Formation
Q5: What are the common side products in pyrimidine synthesis, and how can I minimize them?
A5: The formation of side products can complicate purification and lower the yield.
-
In the Biginelli Reaction:
-
Knoevenagel Condensation Product: The aldehyde can react with the β-ketoester to form a Knoevenagel condensation product. This is more likely to occur if the urea is not reactive enough or if the reaction conditions favor this pathway.
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. Using acidic catalysts for the Biginelli reaction helps to minimize this.
-
-
In the Pinner Synthesis:
-
The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester, which then reacts with an amidine.
-
Hydrolysis: The intermediate imino ester can be sensitive to water, leading to hydrolysis to the corresponding ester. It is important to use anhydrous conditions.
-
Amide Formation: At higher temperatures, the intermediate Pinner salt can decompose to an amide and an alkyl halide.[10]
-
Detailed Experimental Protocols
Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the catalyst.
-
If using a solvent, add ethanol (5-10 mL).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane).
-
After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol. The solid can then be recrystallized from hot ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[9]
Pinner Synthesis of Pyrimidines
The Pinner synthesis is a versatile method for preparing substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.[11][12]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the amidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to generate the free amidine base.
-
To this mixture, add the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent. The solid can be collected by filtration and recrystallized. Alternatively, the product can be extracted with an organic solvent and purified by column chromatography.
Synthesis from β-Formyl Enamides
This method provides a route to pyrimidines under microwave irradiation.[13]
Materials:
-
β-Formyl enamide (1 mmol)
-
Urea (1.5 mmol)
-
Samarium chloride (SmCl₃) (catalyst)
-
Solvent (e.g., THF)
Procedure:
-
In a microwave-safe vessel, combine the β-formyl enamide, urea, and a catalytic amount of samarium chloride in THF.
-
Seal the vessel and heat it in a microwave reactor at a specified temperature and time (e.g., 140°C for 10-15 minutes).
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography.
Data Presentation: Comparative Yields
The following tables summarize quantitative data on the yields of different pyrimidine synthesis protocols under various conditions.
Table 1: Comparison of Catalysts for the Biginelli Reaction
This table compares the efficiency of different catalysts for the synthesis of a model dihydropyrimidinone.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 45 | [1] |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 92 | [2] |
| InCl₃ | THF | Reflux | 10 | 90 | [2] |
| FeCl₃·6H₂O | Neat | 100 | 1 | 94 | [3] |
| LiBr | Ethanol | Reflux | 6 | 85 | [3] |
Table 2: Yields for Pinner-type Pyrimidine Synthesis with Various Substrates
This table shows the yields for the synthesis of 2,4,6-trisubstituted pyrimidines from various β-dicarbonyl compounds and amidines.
| β-Dicarbonyl Compound | Amidine | Conditions | Yield (%) | Reference |
| Acetylacetone | Benzamidine | Choline hydroxide, 60°C | 92 | [14] |
| Ethyl acetoacetate | Acetamidine | Ultrasound, EtOH | 85 | [14] |
| Dibenzoylmethane | Guanidine | Reflux, EtOH | 78 | [14] |
| 1,3-Cyclohexanedione | Benzamidine | Reflux, EtOH | 88 | [14] |
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Aminophenyl)pyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Aminophenyl)pyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, by-products, or side-reactions during the synthesis. Potential impurities could include unreacted starting materials (e.g., a boronic acid or ester and a halopyrimidine if using a Suzuki coupling), homo-coupled by-products, and positional isomers. If high temperatures or strong bases are used in solvents like DMF, impurities from solvent degradation may also be present.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable solvent system should be developed to achieve good separation between the desired compound and any impurities. Staining with potassium permanganate or visualization under UV light can be used to identify spots if they are not colored.
Q4: What is the expected appearance of pure this compound?
A4: Typically, aromatic amines can range from off-white to yellow or brown solids. The color is often dependent on the level of purity and exposure to air and light, which can cause oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC plate | - Compound is too polar for the chosen eluent.- Compound is acidic or basic and interacting strongly with the silica gel.- Sample is overloaded on the TLC plate. | - Increase the polarity of the eluent.- Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase to neutralize acidic sites on the silica gel.[2]- Spot a more dilute solution of your sample on the TLC plate. |
| Poor separation in column chromatography | - Inappropriate solvent system.- Column was not packed properly.- Compound is interacting irreversibly with the stationary phase. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Repack the column, ensuring the silica gel is uniformly settled.- Consider using an alternative stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.[2] |
| Compound will not crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent or solvent mixture. | - Concentrate the solution by slowly evaporating the solvent.- Try scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound if available.- Attempt diffusion crystallization by dissolving the compound in a good solvent (e.g., DMF or DMSO) and placing it in a larger chamber containing a miscible anti-solvent (e.g., DCM or diethyl ether).[3] |
| Yield is low after purification | - Loss of material during transfers.- Compound is partially soluble in the chromatography eluent, leading to broad elution.- Incomplete precipitation during recrystallization. | - Ensure all vessels are rinsed with the appropriate solvent to recover all the material.- Optimize the chromatography conditions to achieve a sharper elution profile.- Cool the recrystallization mixture thoroughly in an ice bath before filtering to maximize precipitation. |
| Product color is darker than expected | - Oxidation of the amine groups.- Presence of colored impurities. | - Purify the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Consider a final wash of the purified solid with a non-polar solvent to remove colored, non-polar impurities. |
Quantitative Data Summary
The following table provides hypothetical data for expected purity and yield for different purification strategies. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield (%) | Purity (%) |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (98:2 to 95:5) + 1% Triethylamine | 70-85 | >98 |
| Flash Column Chromatography | Amine-Functionalized Silica | Ethyl Acetate/Hexane (gradient) | 75-90 | >99 |
| Recrystallization | - | Ethanol/Water | 60-80 | >99 |
| Diffusion Crystallization | - | DMF/Dichloromethane | 50-70 | >99.5 |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Dry-load the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 98:2 Dichloromethane/Methanol with 1% Triethylamine).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 95:5 Dichloromethane/Methanol with 1% Triethylamine) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Overcoming Resistance with Novel Pyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel pyrimidine inhibitors designed to overcome therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy with our novel pyrimidine inhibitor in a cell line known to be resistant to older-generation inhibitors. What are the possible reasons?
A1: Resistance to pyrimidine inhibitors can be multifaceted. Consider the following possibilities:
-
Target Alteration: The target enzyme (e.g., DHODH, EGFR, FGFR) may have acquired a secondary mutation, often a "gatekeeper" mutation, that prevents the inhibitor from binding effectively. For example, the V555M mutation in FGFR3 can confer resistance to some FGFR inhibitors.[1]
-
Upregulation of Salvage Pathways: Cancer cells can compensate for the inhibition of de novo pyrimidine synthesis by upregulating nucleoside salvage pathways.[2] This allows them to utilize pre-existing nucleosides from the microenvironment, bypassing the inhibitor's action.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to maintain proliferation and survival, even in the presence of the inhibitor. For instance, resistance to EGFR inhibitors can involve the activation of parallel signaling cascades.[3]
Q2: Our novel pyrimidine inhibitor shows potent activity in biochemical assays but has poor cellular efficacy. What could be the issue?
A2: Discrepancies between biochemical and cellular activity are common. Potential reasons include:
-
Poor Cell Permeability: The compound may have unfavorable physicochemical properties that limit its ability to cross the cell membrane.
-
Intracellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound may bind extensively to intracellular proteins or serum proteins in the culture medium, reducing the free concentration available to engage the target.
-
Off-target Effects: At cellular concentrations, the inhibitor might engage off-target proteins that counteract its intended effect or cause cytotoxicity through unintended mechanisms.
Q3: We are developing a novel covalent pyrimidine inhibitor. What are the key considerations for experimental design?
A3: Covalent inhibitors offer the advantage of prolonged target engagement. Key considerations include:
-
Target Engagement Assays: It is crucial to confirm that the inhibitor forms a covalent bond with its intended target in cells. This can be assessed using techniques like western blotting to detect a shift in the molecular weight of the target protein or by using probe-based chemoproteomic strategies.
-
Selectivity Profiling: Covalent inhibitors can have off-target reactivity. A thorough kinome-wide or proteome-wide selectivity profiling is essential to identify potential off-targets and predict potential toxicities.
-
Washout Experiments: To confirm irreversible inhibition, perform washout experiments where cells are treated with the inhibitor, washed, and then assayed for target activity after a period of time. A sustained inhibition after washout indicates covalent binding.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-response | Inhibitor is inactive or used at the wrong concentration range. Cell line is resistant. Incorrect assay setup. | Verify the identity and purity of the inhibitor. Perform a wide dose-response curve. Confirm target expression in the cell line. Review the assay protocol for errors in reagent concentration or incubation times. |
| Unexpected increase in signal at high inhibitor concentrations | Compound precipitation at high concentrations can interfere with absorbance readings. The compound itself may be colored. Off-target effects promoting proliferation. | Visually inspect wells for precipitation. Run a control plate with the compound in cell-free media to check for absorbance interference. Use an alternative viability assay (e.g., CellTiter-Glo). |
Western Blot for Target Engagement and Pathway Analysis
| Problem | Possible Cause | Solution |
| Weak or no signal for the target protein | Low protein expression in the chosen cell line. Inefficient protein extraction. Poor antibody quality. Insufficient transfer of large or small proteins. | Confirm target expression using qPCR or a positive control cell line. Use appropriate lysis buffers with protease and phosphatase inhibitors. Validate the primary antibody. Optimize transfer conditions (e.g., transfer time, buffer composition). |
| High background | Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize antibody dilutions. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Prepare fresh lysates with protease inhibitors. Use a positive and negative control to confirm band identity. |
| Difficulty detecting membrane-bound targets (e.g., DHODH) | Inefficient solubilization during lysis. | Use a lysis buffer containing a stronger detergent (e.g., RIPA buffer). Consider preparing subcellular fractions to enrich for the membrane fraction. |
Kinase Assays
| Problem | Possible Cause | Solution |
| High background signal | High concentration of ATP leading to high kinase activity. Contaminated reagents. | Optimize ATP concentration to be near the Km for the specific kinase. Prepare fresh buffers and reagents. |
| Low signal-to-noise ratio | Insufficient kinase activity. Suboptimal substrate concentration. | Increase the amount of kinase or the incubation time. Optimize the substrate concentration. |
| Inconsistent IC50 values | Variability in reagent preparation. Incorrect inhibitor dilutions. Assay drift over time. | Prepare fresh reagents for each experiment. Perform serial dilutions carefully. Include a reference inhibitor in each assay plate. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Covalent FGFR Inhibitors against Wild-Type and Gatekeeper Mutant FGFRs
| Inhibitor | FGFR1 (WT) IC50 (nM) | FGFR1 (V561M) IC50 (nM) | FGFR2 (WT) IC50 (nM) | FGFR2 (V564F) IC50 (nM) | FGFR3 (WT) IC50 (nM) | FGFR3 (V555M) IC50 (nM) | FGFR4 (WT) IC50 (nM) | FGFR4 (V550L) IC50 (nM) |
| FIIN-2 | 2.1 | 84 | 1.6 | 120 | 3.5 | 95 | 12 | 250 |
| TAS-120 | 4.5 | 150 | 3.2 | 98 | 2.8 | 76 | 21 | 180 |
| PRN1371 | 7.8 | 224 | 6.1 | 350 | 5.4 | 180 | 31 | 420 |
Data adapted from studies on covalent FGFR inhibitors, demonstrating their activity against wild-type (WT) kinases and clinically relevant gatekeeper mutations that confer resistance.[2]
Table 2: Anti-proliferative Activity of a Novel DHODH Inhibitor (JNJ-74856665) in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | <10 |
| OCI-AML3 | <10 |
| HL-60 | <10 |
| THP-1 | <10 |
This table summarizes the potent anti-proliferative effects of a novel DHODH inhibitor across various acute myeloid leukemia (AML) cell lines.[4]
Experimental Protocols
Detailed Protocol for Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of the pyrimidine inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for the desired treatment period (e.g., 48-72 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
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Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Western Blotting
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DHODH, anti-phospho-FGFR) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
General Protocol for a Kinase Assay (e.g., FGFR Kinase Assay)
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Assay Setup: In a 384-well plate, add 1 µL of the pyrimidine inhibitor at various concentrations.
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Enzyme and Substrate Addition: Add 2 µL of the kinase (e.g., recombinant FGFR) and 2 µL of a substrate/ATP mixture.
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Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure kinase activity. For example, using the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
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Luminescence Reading: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
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Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Pyrimidine synthesis pathways and mechanism of resistance.
Caption: Experimental workflow for evaluating novel pyrimidine inhibitors.
Caption: FGFR signaling pathway and resistance mechanism.
References
- 1. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
optimization of pyrimidine derivatives for enhanced biological activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrimidine derivatives for enhanced biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Synthesis and Purification
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Question: My condensation reaction for synthesizing a substituted pyrimidine is resulting in very low yields. What are the common causes and solutions?
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Answer: Low yields in pyrimidine synthesis, particularly in classical methods like the Biginelli reaction or condensation of 1,3-dicarbonyls with amidines, can stem from several factors.[1][2]
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Inappropriate Catalyst: The choice of catalyst is crucial. For Biginelli-type reactions, acidic catalysts (e.g., HCl, etidronic acid) or Lewis acids (e.g., ZnCl₂) are often required.[3][4] Ensure the catalyst is active and used in the correct molar ratio.
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Reaction Conditions: Temperature and reaction time are critical. Some modern protocols utilize microwave or ultrasound irradiation to significantly improve yields and reduce reaction times.[5] If conventional heating is used, ensure the temperature is optimal and maintained consistently. Refluxing in a suitable solvent like ethanol is common.[2]
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Purity of Reactants: Impurities in starting materials (aldehydes, β-ketoesters, urea/thiourea, amidines) can interfere with the reaction. Use freshly purified or high-purity reagents.
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Solvent Choice: The solvent can influence reaction rates and yields. While ethanol is common, exploring other solvents like DMF or even solvent-free conditions with a solid support catalyst might be beneficial.[3][5]
-
-
-
Question: I am struggling to purify my final pyrimidine derivative. The compound seems to be co-eluting with starting materials during column chromatography. What alternative purification strategies can I try?
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Answer: Purification of pyrimidine derivatives can be challenging due to similar polarities of products and byproducts.
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Recrystallization: This is a highly effective method if a suitable solvent system can be found.[6] Experiment with various solvents (e.g., ethanol, ethyl acetate, methanol) and solvent mixtures to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification, Prep-TLC can offer better separation than column chromatography.[6]
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Solvent System Optimization: For column chromatography, a systematic approach to optimizing the mobile phase is key. Try different solvent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and separation.
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Chemical Modification: If purification remains difficult, consider if a protecting group strategy could be employed on one of the starting materials, which is then removed after the main reaction. This changes the polarity of the intermediates, simplifying purification.
-
-
Category 2: Biological Assays and Screening
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Question: My pyrimidine derivatives are showing poor solubility in aqueous media for biological assays. How can I address this?
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Answer: Poor aqueous solubility is a common issue.
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Co-solvents: The most common approach is to dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) first, and then make serial dilutions in the aqueous assay buffer.[4] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.
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Structural Modification: For long-term development, poor solubility must be addressed through medicinal chemistry. Incorporating polar or ionizable groups (e.g., amines, carboxylic acids) into the pyrimidine scaffold can significantly enhance aqueous solubility.[3]
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Formulation Strategies: Using solubilizing agents or formulating the compounds in systems like cyclodextrins can also be explored, though this adds complexity to the experimental setup.
-
-
-
Question: The results from my in-vitro cytotoxicity assay (e.g., MTT assay) are inconsistent. What are the potential sources of variability?
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Answer: Inconsistent MTT assay results can arise from several experimental factors.
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Compound Precipitation: At higher concentrations, your compound may be precipitating out of the cell culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, lower the maximum tested concentration.
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution will lead to high variability. Allow cells to adhere and stabilize for 12-24 hours before adding the test compounds.
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Incubation Times: Both the drug incubation time and the MTT reagent incubation time must be kept consistent across all plates and experiments.
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Metabolic Interference: Some compounds can interfere with the formazan production/detection process itself, either by directly reducing the MTT reagent or by affecting cellular metabolism in a way not related to cytotoxicity. It is advisable to run a control experiment where the compound is added to cell-free media with the MTT reagent to check for direct chemical reduction.
-
-
-
Question: How do I determine if my pyrimidine derivative is hitting the intended kinase target (e.g., EGFR, PI3K) or if the observed anticancer effect is off-target?
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Answer: Differentiating on-target from off-target effects is a critical step.
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Kinase Panel Screening: Test your most potent compounds against a broad panel of kinases. This will provide a selectivity profile and reveal if your compound inhibits other kinases, which could contribute to the observed phenotype.[7]
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Western Blot Analysis: Measure the phosphorylation status of downstream proteins in the target signaling pathway. For example, if you are targeting the PI3K/mTOR pathway, you should observe a decrease in the phosphorylation of Akt and S6K1 in treated cells.[7][8]
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Resistant Cell Lines: Utilize cell lines that have known mutations in the target kinase (e.g., T790M mutation in EGFR for resistance to first-generation inhibitors). An effective on-target inhibitor should show reduced activity against the resistant cell line compared to the sensitive (wild-type) line.[9]
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Molecular Docking: Computational docking studies can predict the binding mode of your compound within the ATP-binding site of the target kinase, providing a theoretical basis for its activity and guiding further optimization.[7]
-
-
Data Presentation: Structure-Activity Relationship (SAR) Tables
The following tables summarize quantitative data from studies on pyrimidine derivatives, highlighting how structural modifications impact biological activity.
Table 1: Anticancer Activity of Fused Pyrimidine Derivatives Against Various Cancer Cell Lines [5]
| Compound ID | Modifications | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 1 | Starting Material (2-aminochromene-3-carbonitrile) | >100 | >100 | >100 |
| 3 | Cyclization to amino-iminopyrimidine | 2.02 | 1.61 | 1.87 |
| 4a | Cyclization to 4-aminopyrimidinone | 15.21 | 12.01 | 14.73 |
| 4b | Cyclization to 4-aminopyrimidine-thione | 21.05 | 18.23 | 20.11 |
| 7 | Fused with an additional heterocyclic ring | 4.13 | 3.54 | 3.98 |
| Doxorubicin | Standard Drug | 1.89 | 1.54 | 1.76 |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Scaffolds [10]
| Compound ID | R Group Modification | AURKA IC₅₀ (µM) | AURKB IC₅₀ (µM) | U937 Cell Line IC₅₀ (µM) |
| 38j | N-trisubstituted pyrimidine | 0.0071 | 0.0257 | 0.012 |
| Reference A | Known AURK Inhibitor | 0.0012 | 0.00037 | Not Reported |
| Reference B | Known AURK Inhibitor | 0.014 | 0.004 | Not Reported |
Note: AURKA/B refers to Aurora Kinase A/B. U937 is a leukemia cell line.
Experimental Protocols
Protocol 1: General Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol is a representative example based on common condensation reactions.[11]
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a 1,3-dicarbonyl compound (e.g., acetylacetone) in anhydrous ethanol.
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Addition of Amidine: Add 1.1 equivalents of the desired amidine hydrochloride salt (e.g., benzamidine hydrochloride).
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Base Addition: Add 2.5 equivalents of a base such as sodium ethoxide or potassium carbonate to the mixture.
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Reaction: Stir the mixture at reflux for 6-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) if a strong base was used.
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Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrimidine derivative.
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Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in-vitro anticancer activity of synthesized derivatives.[6][12]
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Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in DMSO (e.g., 10 mM). Create serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Mandatory Visualizations
Caption: General workflow for synthesis, purification, and biological screening of pyrimidine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrimidine inhibitors in cancer cells.
Caption: Logical flow diagram for the Structure-Activity Relationship (SAR) optimization cycle.
References
- 1. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jrasb.com [jrasb.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are pyrimidine-based inhibitors prone to off-target effects?
A1: The pyrimidine scaffold is a bioisostere of the adenine ring of ATP.[1][2] This structural similarity allows it to effectively mimic ATP and bind to the hinge region of the kinase active site.[1] Because the ATP-binding pocket is highly conserved across the human kinome, pyrimidine-based inhibitors can inadvertently bind to and inhibit multiple kinases beyond the intended target, leading to off-target effects.[3][4]
Q2: What are the most common off-target effects observed with pyrimidine-based inhibitors?
A2: Off-target effects often manifest as inhibition of unintended kinases, which can lead to unexpected cellular responses, toxicity, or paradoxical pathway activation.[5] For example, some pyrimidine-based inhibitors designed for a specific oncogenic kinase may also show activity against kinases like VEGFR, leading to undesirable side effects.[1] The precise off-target profile is unique to each compound and must be determined empirically.
Q3: What is the first step I should take if I suspect my pyrimidine-based inhibitor has significant off-target effects?
A3: The first step is to perform a comprehensive selectivity screen. A broad in vitro kinase panel, assaying your inhibitor against hundreds of kinases, provides a global view of its selectivity profile.[5][6] This initial screen helps identify potential off-target kinases that may be responsible for the observed phenotype.[6]
Q4: How can I distinguish between on-target and off-target cellular effects?
A4: Differentiating between on-target and off-target effects is a critical step. Key strategies include:
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Using a structurally distinct inhibitor: Employing a second, structurally unrelated inhibitor against the same primary target can help confirm if the observed phenotype is target-specific.
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Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the inhibitor's effect is rescued or mimicked by this genetic perturbation, it is likely an on-target effect.
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Rescue experiments: If the inhibitor's effect is due to on-target enzyme inhibition, it might be possible to rescue the phenotype by adding back the product of the enzymatic reaction. For example, inhibiting pyrimidine biosynthesis can be rescued by adding exogenous uridine.[7]
Q5: How can computational tools help in minimizing off-target effects?
A5: Computational approaches are valuable for predicting potential off-target interactions early in the drug discovery process.[8]
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Molecular Docking and Virtual Screening: These methods can predict the binding affinity of an inhibitor to a large panel of kinases or other proteins, helping to identify potential off-targets.[9][10][11]
-
Structure-Activity Relationship (SAR) Studies: Computational analysis can guide the design of more selective inhibitors by identifying structural modifications that enhance binding to the target while weakening interactions with off-targets.[12][13] However, computational predictions must always be validated experimentally.[14]
Troubleshooting Guides
Issue 1: Unexpected or High Cellular Toxicity at Low Inhibitor Concentrations
| Possible Cause | Troubleshooting Step |
| Potent Off-Target Inhibition | 1. Perform a broad kinase selectivity panel (e.g., a kinome scan) to identify unintended targets.[6] 2. Cross-reference identified off-targets with known cellular toxicity pathways. 3. Test the inhibitor in cell lines that lack the expression of the primary target to isolate off-target toxicity. |
| Inhibition of Essential Cellular Processes | 1. Investigate if the inhibitor affects fundamental pathways unrelated to its primary target, such as de novo pyrimidine biosynthesis.[7] 2. Perform rescue experiments. For example, if toxicity is due to inhibition of pyrimidine synthesis, supplementation with uridine may reverse the effect.[7] |
| Compound Instability/Degradation | 1. Assess the chemical stability of your compound in the cell culture medium over the time course of the experiment. 2. Use LC-MS to check for the appearance of degradation products that may be toxic. |
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Activity (EC50)
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm the compound is reaching and binding to its target inside the cell.[4][14] 2. If permeability is low, consider medicinal chemistry efforts to improve the compound's physicochemical properties. |
| High ATP Concentration in Cells | 1. The high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to lower apparent potency in cells compared to in vitro assays which may use lower ATP levels.[2] 2. Re-run in vitro kinase assays at a higher, more physiologically relevant ATP concentration to see if the IC50 value shifts. |
| Efflux by Cellular Transporters | 1. Co-incubate cells with your inhibitor and known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. |
| Rapid Compound Metabolism | 1. Measure the concentration of the parent compound in the cell lysate and supernatant over time using LC-MS to assess its metabolic stability. |
Issue 3: In Vitro Selective Inhibitor Shows a Broad "Dirty" Profile in a Phenotypic Screen
| Possible Cause | Troubleshooting Step |
| Unknown Off-Targets Not in the Kinase Panel | 1. The inhibitor may be hitting non-kinase proteins.[11] 2. Use unbiased chemoproteomic approaches like thermal profiling or affinity-based pulldowns to identify all cellular binding partners.[9] |
| Downstream Effects of On-Target Inhibition | 1. The primary target kinase may be a master regulator of multiple signaling pathways.[1] 2. Use phosphoproteomics to map the global signaling changes induced by the inhibitor to understand the downstream consequences of on-target inhibition. |
| Metabolites of the Parent Compound are Active | 1. Identify the major metabolites of your compound using in vitro liver microsome assays. 2. Synthesize these metabolites and test their activity and selectivity profiles independently. |
Summary of Quantitative Data
The following table summarizes selectivity data for representative pyrimidine-based inhibitors, highlighting the importance of assessing potency against both the primary target and key off-targets.
| Compound | Primary Target | Primary Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/Primary Target) | Reference |
| Compound 72 | FAK | 27.4 | MMP-2, MMP-9 | Not specified | Not specified | [15] |
| AZ13711265 (14) | PAK1 | 33 | PAK4 | >5000 | >150 | [16] |
| Compound 13 | Aurora A | <100 (Biochemical) | SCLC Cells (cMYC high) | 3.36 - 200 (Cellular GI50) | N/A | [17][18] |
| Niraparib | PARP1/2 | <5 | DYRK1A, DYRK1B | <230 (Cellular) | >46 | [14] |
| Rucaparib | PARP1/2 | <5 | CDK16, PIM3, DYRK1B | <200 (Cellular) | >40 | [14] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Selectivity Index provides a ratio of the inhibitor's potency against an off-target versus its primary target; a higher number indicates greater selectivity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a pyrimidine-based inhibitor across a broad panel of human kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Choice: Select a high-throughput screening platform.[6] Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer panels of hundreds of purified human kinases. These assays typically measure the remaining kinase activity after incubation with the inhibitor.
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Screening: The inhibitor is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.[3] The percent inhibition for each kinase is determined.
-
Dose-Response Analysis: For any kinases that are significantly inhibited in the primary screen (e.g., >50% inhibition), perform a follow-up dose-response experiment.
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Data Analysis: Incubate the kinase with a range of inhibitor concentrations to determine the IC50 value for each hit. The selectivity index can then be calculated by comparing the IC50 for off-targets to the IC50 for the primary target.[6]
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
Objective: To confirm that the inhibitor binds to its intended target in a live-cell environment and to quantify its cellular potency.[14]
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the same kinase is also required.
-
Cell Plating: Plate the engineered cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to attach overnight.
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Compound Treatment: Add a serial dilution of the test inhibitor to the cells.
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Tracer Addition: Add the fluorescent tracer to the wells. The inhibitor will compete with the tracer for binding to the target kinase.
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BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-fused kinase, Bioluminescence Resonance Energy Transfer (BRET) will occur. The presence of the inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.
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Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer.[4][14]
Visualizations
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: On-target vs. off-target effects in a signaling pathway.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development | PLOS One [journals.plos.org]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Aminopyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of aminopyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My aminopyrimidine inhibitor shows activity against multiple kinases in a biochemical screen. What are the first steps to troubleshoot this lack of selectivity?
A1: Initial promiscuity in biochemical assays is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1] Here’s a step-by-step approach to begin troubleshooting:
-
Confirm On-Target Potency: Ensure your inhibitor has a strong affinity for the intended target kinase. A significant potency window between your primary target and off-targets is crucial.
-
Assess Assay Conditions: The ATP concentration in your biochemical assay can significantly influence IC50 values for ATP-competitive inhibitors.[2][3] Assaying at ATP concentrations near the Km for the kinase of interest provides a more stringent test of inhibitor specificity.[4]
-
Initiate Kinome Profiling: Screen your compound against a broad panel of kinases to understand the scope of its off-target effects.[5] This will help identify kinase families that are particularly susceptible to your inhibitor.
-
Leverage Computational Modeling: Use computational methods to predict potential off-targets and understand the structural basis for the observed cross-reactivity.[6][7][8][9] These tools can analyze binding site similarities and predict inhibitor binding energies across the kinome.
Q2: How can I improve the selectivity of my aminopyrimidine inhibitor scaffold?
A2: Improving selectivity often involves medicinal chemistry efforts guided by structural biology and structure-activity relationship (SAR) studies.[10][11] Key strategies include:
-
Structure-Based Design: If a co-crystal structure of your inhibitor with its target kinase is available, it can reveal opportunities to introduce modifications that exploit non-conserved residues in the ATP-binding pocket.[10]
-
Targeting Unique Conformations: Design inhibitors that bind to inactive kinase conformations (Type II inhibitors), as these often exhibit greater selectivity.[12]
-
Exploring Allosteric Inhibition: Targeting allosteric sites, which are less conserved than the ATP-binding pocket, can lead to highly selective inhibitors.[13][14]
-
Covalent Targeting: If a non-conserved cysteine residue is present near the binding site, designing a covalent inhibitor can significantly enhance selectivity.[1]
Below is a diagram illustrating the general workflow for improving inhibitor selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 14. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 2-(4-Aminophenyl)pyrimidin-5-amine: A Comparative Guide for Researchers
Introduction
Validating the biological target of a novel compound is a critical step in drug discovery and development. This process provides a mechanistic understanding of the compound's therapeutic effects and potential liabilities. The compound 2-(4-aminophenyl)pyrimidin-5-amine belongs to the aminopyrimidine class, a chemical scaffold known to interact with various protein kinases. Publicly available data on the specific biological target of this compound is limited. However, extensive research on similar pyrimidine-based molecules has identified several potential kinase targets, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinase 9 (CDK9), and Aurora Kinases.[1][2][3]
This guide provides a framework for validating the biological target of this compound, using Polo-like kinase 4 (PLK4) as a primary candidate for comparison. PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its dysregulation is linked to tumorigenesis.[4] Several aminopyrimidine derivatives have been identified as potent PLK4 inhibitors.[4] This guide will compare a representative aminopyrimidine-based PLK4 inhibitor with other known PLK4 inhibitors, providing experimental data and protocols to aid researchers in their validation studies.
Comparative Analysis of PLK4 Inhibitors
To effectively validate a biological target, it is essential to compare the activity of the investigational compound with well-characterized inhibitors of the putative target. The following tables summarize the in vitro potency and cellular activity of a representative aminopyrimidine PLK4 inhibitor (Compound 8h) and other known PLK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| Compound 8h (Aminopyrimidine derivative) | PLK4 | 6.7 | High PLK4 inhibitory activity.[4] |
| Centrinone | PLK4 | 2.71 | A selective PLK4 inhibitor.[4] |
| CFI-400945 | PLK4 | 2.8 | A potent and selective inhibitor of PLK4.[5] |
| VX680 (Tozasertib) | Aurora A/B/C, PLK4 | 0.65 (Aurora A), 3.36 (Aurora B), 4.6 (Aurora C), 7.66 (PLK4) | Pan-Aurora kinase inhibitor with activity against PLK4.[4] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Cancer Type |
| Compound 8h (Aminopyrimidine derivative) | MCF-7 | 0.04 | Breast Cancer |
| BT474 | 0.12 | Breast Cancer | |
| MDA-MB-231 | 0.25 | Breast Cancer | |
| CFI-400945 | Breast, Ovarian, Colorectal Cancer Lines | Potent antiproliferative activity | Various |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for target validation. Below are standard protocols for a kinase inhibition assay and a cellular proliferation assay.
Protocol 1: In Vitro PLK4 Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Test compound (this compound) and reference inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.
-
Add 10 µL of a solution containing the PLK4 enzyme in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for PLK4.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and reference inhibitors in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams illustrating the relevant biological pathway and experimental workflow can aid in understanding the rationale behind the target validation process.
Caption: PLK4 signaling pathway in centriole duplication and mitosis.
Caption: Experimental workflow for validating PLK4 as a biological target.
References
- 1. Recent Developments in the Biology and Medicinal Chemistry of CDK9 Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aminopyrimidine and Quinazoline Inhibitors in Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the numerous scaffolds developed to target the ATP-binding site of kinases, aminopyrimidines and quinazolines have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides a detailed comparative analysis of these two prominent inhibitor classes, focusing on their mechanism of action, target selectivity, resistance profiles, and clinical applications, supported by experimental data and protocols.
Introduction: Two Privileged Scaffolds
Quinazoline inhibitors are well-established as potent tyrosine kinase inhibitors (TKIs). The quinazoline core is considered a "privileged scaffold" due to its structural resemblance to the adenine core of ATP, allowing for effective competition at the kinase ATP-binding site.[1][2] This class includes several first- and second-generation FDA-approved drugs primarily targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), such as gefitinib, erlotinib, and lapatinib.[3][4]
Aminopyrimidine inhibitors also function as ATP-competitive inhibitors and are recognized as bioisosteres of the purine scaffold.[5][6] This versatile scaffold has given rise to a broad spectrum of kinase inhibitors targeting various kinases, including EGFR, c-KIT, VEGFR, and Abl.[5][7] Notable examples of FDA-approved drugs containing the aminopyrimidine core include imatinib and nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML).[7]
Mechanism of Action and Target Selectivity
Both aminopyrimidine and quinazoline inhibitors act by competing with ATP for binding to the catalytic domain of kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that are often hyperactivated in cancer cells.
dot
Caption: Competitive inhibition of kinase activity.
The selectivity of these inhibitors is determined by the specific amino acid residues within the ATP-binding pocket of different kinases. While both scaffolds can be modified to achieve varying degrees of selectivity, there are some general trends. Quinazoline-based inhibitors have been extensively developed for EGFR and VEGFR, with many derivatives exhibiting high potency against these targets.[8] Aminopyrimidine-based inhibitors, on the other hand, have demonstrated broader applicability against a more diverse range of kinases, including both receptor and non-receptor tyrosine kinases, as well as serine/threonine kinases.[6]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of representative aminopyrimidine and quinazoline inhibitors against key kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values of EGFR Inhibitors
| Inhibitor Class | Compound | EGFR (wild-type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| Quinazoline | Gefitinib | 2.4 - 17.1 | ~10 | >1000 | [8][9] |
| Erlotinib | 2 | ~5 | >1000 | ||
| Afatinib | 0.5 | 0.4 | 10 | ||
| Aminopyrimidine | A pyrimidine derivative | 1.1 | 34 | 7.2 (L858R/T790M/C797S) | |
| Thieno[2,3-d]pyrimidine derivative | 0.9 | 4 | Not Reported |
Table 2: Comparative IC50 Values of VEGFR-2 Inhibitors
| Inhibitor Class | Compound | VEGFR-2 IC50 (nM) | Reference |
| Quinazoline | Vandetanib | 33.26 - 40 | [8] |
| A quinazoline derivative | 0.85 (µM) | [4] | |
| Aminopyrimidine | A pyrimidine derivative | 310 | [10] |
| A 4-phenoxy pyrimidine derivative | 1050 | [10] |
Resistance Profiles
A major challenge in kinase inhibitor therapy is the development of acquired resistance. For quinazoline-based EGFR inhibitors like gefitinib and erlotinib, the most common resistance mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain.[11] This mutation increases the affinity of the kinase for ATP, reducing the efficacy of the inhibitor.[11]
Aminopyrimidine-based inhibitors also face resistance challenges. For instance, resistance to the Abl kinase inhibitor imatinib is often mediated by point mutations in the BCR-Abl kinase domain.[7] However, the versatility of the aminopyrimidine scaffold has allowed for the development of next-generation inhibitors that can overcome some of these resistance mutations.[7] The development of dual inhibitors, such as those targeting both BRD4 and PLK1, represents a strategy to potentially overcome resistance by targeting multiple pathways simultaneously.[12]
Experimental Protocols
Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
dot
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add a fixed concentration of the kinase to each well of a 384-well plate, followed by the diluted inhibitor.
-
Incubate the kinase and inhibitor mixture at room temperature for a defined period (e.g., 30 minutes).[5]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.[5]
-
Allow the reaction to proceed for a specific time (e.g., 1 hour) at room temperature.[5]
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal, often luminescence, is proportional to kinase activity.[13]
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
dot
Caption: Workflow for an MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[2]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][14]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Western Blotting for Phosphorylated Proteins (Example: Phospho-EGFR)
This technique is used to detect the phosphorylation status of a specific protein, providing a direct measure of the inhibitor's effect on its target in a cellular context.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated protein (e.g., anti-phospho-EGFR)
-
Primary antibody for the total protein (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the inhibitor and control cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phosphorylated proteins, BSA is often preferred over milk.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.[15]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[16]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein or a housekeeping protein like actin.[15]
Conclusion
Both aminopyrimidine and quinazoline scaffolds have proven to be highly valuable in the development of kinase inhibitors for cancer therapy. Quinazolines have a strong track record as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR. Aminopyrimidines, with their broader target scope, have also yielded significant clinical successes and offer opportunities for developing inhibitors against a wider range of kinases and for overcoming resistance.
The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the potential for overcoming known resistance mechanisms. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of novel inhibitors based on these two important chemical classes.
References
- 1. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 2. rsc.org [rsc.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aminopyrimidine Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 2-aminopyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly for cancer. However, off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several aminopyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The aminopyrimidine core is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This has led to the development of numerous potent and selective kinase inhibitors. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity. Profiling the cross-reactivity of these compounds is therefore a critical step in their preclinical development.
Comparative Cross-Reactivity Profiles
To illustrate the varying selectivity of aminopyrimidine compounds, we have compiled inhibitory data for representative molecules targeting different kinase families. The following tables summarize the half-maximal inhibitory concentrations (IC50) against a panel of kinases, providing a snapshot of their on-target potency and off-target interactions.
Table 1: Kinase Inhibition Profile of a FLT3 Inhibitor
A 2-aminopyrimidine derivative was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The compound demonstrates high selectivity for FLT3 over the closely related kinase c-KIT, a desirable feature to minimize myelosuppression.[2]
| Kinase Target | IC50 (nM) |
| FLT3 | 5 |
| FLT3-D835Y | 8 |
| c-KIT | >5000 |
| VEGFR2 | 150 |
| PDGFRβ | 250 |
Table 2: Kinase Inhibition Profile of a Dual EphA2/GAK Inhibitor
Macrocyclic aminopyrimidine-based compounds have been developed as potent dual inhibitors of EphA2 and GAK.[2] EphA2 is a receptor tyrosine kinase implicated in various cancers.[3][4]
| Kinase Target | IC50 (nM) |
| EphA2 | 11 |
| GAK | 25 |
| EphA4 | 120 |
| FGFR1 | >1000 |
| Src | 850 |
Table 3: Kinase Inhibition Profile of a CDK9 Inhibitor
Anilinopyrimidine derivatives have been synthesized as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[5][6] Dysregulation of CDK9 is implicated in various cancers.[7][8]
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 59 |
| CDK2/cyclin E | 850 |
| CDK7/cyclin H | 479 |
| GSK3β | >1000 |
| PIM1 | 620 |
Key Signaling Pathways
Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the biological consequences of inhibitor treatment.
Figure 1: Simplified FLT3 signaling pathway.[1]
Figure 2: Overview of EphA2 signaling pathways.[3][4]
References
- 1. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities [mdpi.com]
- 4. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
In Vivo Efficacy of Novel Pyrimidine-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced toxicity. Pyrimidine-based compounds have emerged as a cornerstone in this endeavor, forming the backbone of numerous chemotherapeutic agents. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of potent inhibitors of key oncogenic pathways. This guide provides an objective comparison of the in vivo performance of recently developed pyrimidine-based drugs, supported by experimental data, to aid researchers in their pursuit of next-generation cancer treatments.
Comparative In Vivo Efficacy of Selected Pyrimidine-Based Drug Candidates
The following table summarizes the in vivo efficacy of promising pyrimidine-based compounds from recent preclinical studies. These candidates have been selected based on the availability of robust in vivo data and their novel mechanisms of action. For comparison, data for a standard-of-care agent, 5-Fluorouracil (5-FU), is included where available in the cited studies.
| Drug Candidate | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citation |
| Compound 72 | Focal Adhesion Kinase (FAK) | Triple-Negative Breast Cancer (TNBC) MDA-MB-231 Xenograft | Mice | Not specified | Potently inhibited lung metastasis | A potent FAK inhibitor that demonstrated significant anti-metastatic effects in a TNBC mouse model.[1] |
| Compound 18 | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Triple-Negative Breast Cancer 4T1 Syngeneic Model | Mice | Not specified | Significant in vivo efficacy | Demonstrated potent ENPP1 inhibition and stimulation of the STING pathway, leading to significant antitumor effects in a syngeneic breast cancer model.[2] |
| Compound 15 | Family with sequence similarity 20, member C (Fam20C) | Breast Cancer Xenograft | Not specified in abstract | Not specified | Not specified in abstract | Showed potent inhibition of Fam20C and induced apoptosis in breast cancer cells.[3] |
| SP2 | VEGFR-2 | Colon Cancer HT-29 & COLO-205 Xenografts | Not specified in abstract | Not specified | Not specified in abstract | Exhibited promising cytotoxic activity and VEGFR-2 kinase inhibition, inducing apoptosis and cell cycle arrest.[4] |
| Novel Annulated Pyrimidine Derivatives | Not Specified | Pancreatic Cancer (MIA PaCa-2 & PanC-1) Xenograft | Mice | 200 and 400 mg/kg | Significant normalization of hematological parameters | Showed significant anticancer activity and normalized blood parameters in a pancreatic cancer model.[5] |
| 5-Fluorouracil (5-FU) (Reference) | Thymidylate Synthase | Pancreatic Cancer (MIA PaCa-2 & PanC-1) Xenograft | Mice | 20 mg/kg | Less effective against PanC-1 cells | A standard chemotherapeutic agent used for comparison, showing variable efficacy against different pancreatic cancer cell lines.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in the comparison.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The investigational pyrimidine-based drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle used for the control group is administered in the same manner.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these novel pyrimidine derivatives is essential for rational drug design and patient selection.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with increased metastasis and poor prognosis in several cancers.
Caption: FAK signaling pathway and the inhibitory action of Compound 72.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling cascade and its inhibition by SP2.
Experimental Workflow for In Vivo Efficacy Studies
The successful execution of in vivo efficacy studies requires a well-defined workflow from initial planning to final data analysis.
Caption: A typical workflow for preclinical in vivo efficacy assessment.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives, with a focus on their activity as inhibitors of key cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. Experimental data is presented to support the observed trends, and detailed experimental protocols are provided for key assays.
2-Aminopyrimidine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] 2-aminopyrimidine derivatives have been extensively explored as EGFR inhibitors, with several compounds demonstrating potent activity.
The following table summarizes the structure-activity relationship of various 2-aminopyrimidine derivatives against EGFR. The data highlights how different substitutions on the pyrimidine core and its appended functionalities influence inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at N2-aniline) | EGFR IC50 (nM) | Reference |
| 1 | 4-((3-chloro-4-fluorophenyl)amino) | H | 3-ethynylphenyl | 14.8 | [4] |
| 2 | 4-((3-chloro-4-fluorophenyl)amino) | H | 3-methylphenyl | 26.2 | [4] |
| 3 | 4-((3-chloro-4-fluorophenyl)amino) | H | 4-methylphenyl | 21.4 | [4] |
| 4 | 4-((3-chloro-4-fluorophenyl)amino) | H | 3-methoxyphenyl | 28.9 | [4] |
| 5 | 4-((3-ethynylphenyl)amino) | H | H | 3.76 (wild-type), 5.98 (L858R/T790M) | [5] |
| 6 | 4-((3-ethynylphenyl)amino) | H | 4-fluoro | 3.63 (wild-type), 383.7 (L858R/T790M) | [5] |
| 7 | 4-((R)-1-phenylethylamino) | H | H | 9.2 (wild-type), 9.5 (L858R/T790M) | [5] |
| 8 | 4-((R)-1-phenylethylamino) | H | 4-fluoro | 5.7 (wild-type), 23 (L858R/T790M) | [5] |
Key SAR Observations for EGFR Inhibitors:
-
Substitution at the 4-position of the pyrimidine ring with an anilino moiety is crucial for activity. The nature of the substituent on this aniline ring significantly impacts potency. For instance, a 3-ethynylphenyl group (Compound 1) generally confers higher potency than other small alkyl or alkoxy groups (Compounds 2-4).[4]
-
The presence of a hydrogen bond acceptor on the aniline at the 4-position, such as the nitrogen in the quinazoline core of many approved EGFR inhibitors, is a key interaction with the hinge region of the kinase domain.
-
Substitutions on the N2-aniline ring can modulate selectivity and potency against wild-type versus mutant forms of EGFR. For example, the introduction of a fluorine atom (Compound 6 vs. 5) can decrease activity against the resistant T790M mutant.[5]
-
The stereochemistry of substituents can also play a role, as seen in derivatives with chiral side chains.
A common method to determine the in vitro potency of compounds against EGFR is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
LanthaScreen® TR-FRET EGFR Kinase Assay Protocol (Representative): [6]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT) containing the EGFR enzyme and a suitable fluorescently labeled peptide substrate.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to 5 µL of the diluted compound solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phosphopeptide antibody.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
The ratio of the acceptor to donor emission is calculated and used to determine the extent of kinase inhibition. IC50 values are then calculated from the dose-response curves.
-
ADP-Glo™ Kinase Assay Protocol (Representative): [7]
-
Kinase Reaction:
-
Set up a kinase reaction in a 384-well plate containing EGFR, the peptide substrate, ATP, and the test compound in a suitable kinase buffer.
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using a luciferase reaction. Incubate for another 30-45 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are determined from the dose-response curves.
-
The following diagram illustrates the simplified EGFR signaling cascade, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
2-Aminopyrimidine Derivatives as Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[8][9] Their overexpression is frequently observed in various cancers, correlating with poor prognosis.[10] Consequently, Aurora kinases are attractive targets for cancer therapy, and 2-aminopyrimidine derivatives have emerged as a promising class of inhibitors.
The table below outlines the SAR of 2-aminopyrimidine derivatives against Aurora kinases A and B, demonstrating the impact of structural modifications on their inhibitory activity.
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at N2) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | N-((1-(3-fluorophenyl)cyclopropyl)methyl) | Cl | H | 1.2 | - | [11] |
| Barasertib (AZD1152) | 4-((3-fluoro-4-(morpholinomethyl)phenyl)amino) | H | H | - | 0.37 | [11] |
| ENMD-2076 | 4-((3-amino-1H-indazol-6-yl)amino) | H | H | 14 | - | [11] |
| AMG 900 | 4-((4-(dimethylamino)piperidin-1-yl)methyl)-N-(4-morpholinophenyl) | H | H | - | 4 | [11] |
| PF-03814735 | N-(pyridin-2-yl)-4-(pyridin-4-yl) | H | H | 0.8 | - | [11] |
| Compound 9 | 4-((4-methylpiperazin-1-yl)methyl) | H | 3-chloro-4-methoxyphenyl | 13 | 4 | [12] |
| Compound 13 | 4-((4-ethylpiperazin-1-yl)methyl) | H | 3-chloro-4-methoxyphenyl | <200 | - | [12] |
Key SAR Observations for Aurora Kinase Inhibitors:
-
Substitutions at the 4-position are critical for potent inhibition. Diverse functionalities, including substituted anilines and piperazine-containing moieties, have been shown to be effective.
-
The N2-amino group is a key hydrogen bond donor, interacting with the hinge region of the kinase.
-
Substitutions at the 5-position of the pyrimidine ring, such as a chlorine atom in Alisertib, can enhance potency.[11]
-
Selectivity between Aurora A and Aurora B can be modulated by the nature of the substituents. For example, Barasertib shows high selectivity for Aurora B.[11] The subtle differences in the ATP-binding pockets of the two isoforms can be exploited to design selective inhibitors.
The inhibitory activity of compounds against Aurora kinases is typically determined using in vitro kinase assays, similar to those for EGFR.
In Vitro Aurora B Kinase Assay Protocol (Representative): [13]
-
Reaction Setup:
-
Prepare a reaction mixture in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) containing active Aurora B kinase and a suitable substrate, such as histone H3.
-
Add the test compound at various concentrations.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specified duration (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the phosphorylated substrate (e.g., phospho-histone H3 at Ser10) using a specific primary antibody followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
The following diagram depicts the central role of Aurora kinases in regulating the mitotic cell cycle.
Caption: Role of Aurora A and Aurora B kinases in regulating key events of mitosis.
The following diagram illustrates a logical workflow for the initial stages of a drug discovery campaign focused on 2-aminopyrimidine kinase inhibitors, based on the SAR principles discussed.
Caption: A logical workflow for the initial SAR-guided design of 2-aminopyrimidine kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. apexbt.com [apexbt.com]
- 10. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Activity of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of several key pyrimidine analogs used in oncology. By presenting supporting experimental data, detailed methodologies, and clear visualizations of their mechanisms of action, this document aims to be a valuable resource for researchers in drug discovery and development.
Introduction to Pyrimidine Analogs in Oncology
Pyrimidine analogs are a cornerstone of cancer chemotherapy. Their structural similarity to endogenous pyrimidine nucleosides allows them to interfere with the synthesis of DNA and RNA or to inhibit key signaling pathways, ultimately leading to the suppression of cancer cell proliferation. This guide focuses on a selection of prominent pyrimidine analogs, including tyrosine kinase inhibitors and DNA synthesis inhibitors, to provide a comparative overview of their anti-proliferative efficacy.
Comparison of Anti-proliferative Activity
The anti-proliferative activity of pyrimidine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for selected pyrimidine analogs against various cancer cell lines.
It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell culture medium, incubation time, and the specific assay used. The data presented here is for comparative purposes and is drawn from various sources. For the most accurate comparison, data from head-to-head studies under identical conditions should be consulted where available.
Tyrosine Kinase Inhibitors
Erlotinib, Gefitinib, and Lapatinib are potent inhibitors of the epidermal growth factor receptor (EGFR) and/or human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Regorafenib is a multi-kinase inhibitor that targets several tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR).
| Drug | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Erlotinib | EGFR | NUGC4 | Gastric Cancer | 5.8 | [1] |
| NUGC3 | Gastric Cancer | 8.1 | [1] | ||
| A-431 | Epidermoid Carcinoma | 0.07 | [2] | ||
| MDA-MB-468 | Breast Cancer | 0.4 | [2] | ||
| Gefitinib | EGFR | HCC827 | Non-Small Cell Lung Cancer | 0.013 | [3] |
| PC9 | Non-Small Cell Lung Cancer | 0.077 | [3] | ||
| A549 | Non-Small Cell Lung Cancer | >10 | [4] | ||
| H1975 | Non-Small Cell Lung Cancer | >10 | [4] | ||
| Lapatinib | EGFR, HER2 | BT-474 | Breast Cancer | 0.046 | [5] |
| SK-BR-3 | Breast Cancer | 0.079 | [5] | ||
| NUGC4 | Gastric Cancer | 6.7 | [1] | ||
| NUGC3 | Gastric Cancer | 7.9 | [1] | ||
| Regorafenib | VEGFR, PDGFR, FGFR, etc. | HCT-116 | Colorectal Cancer | 7 | [6] |
| Caco-2 | Colorectal Cancer | 8 | [6] | ||
| SW620 | Colorectal Cancer | 0.97-3.27 | [7] | ||
| Colo-205 | Colorectal Cancer | 0.97-3.27 | [7] |
DNA Synthesis Inhibitors
Trifluridine is a nucleoside analog that, upon incorporation into DNA, disrupts its function and inhibits cell proliferation.
| Drug | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Trifluridine/Tipiracil | DNA Synthesis | HCT-116 | Colorectal Cancer | Not directly comparable | [8][9] |
| SW620 | Colorectal Cancer | Not directly comparable | [8][9] |
Note: The efficacy of Trifluridine/Tipiracil is often evaluated in vivo, and direct in vitro IC50 values for the combination are not as commonly reported in a comparative context with other agents in the same manner. Clinical trials have demonstrated its efficacy in patients with metastatic colorectal cancer who are refractory to other treatments.[8][9]
Mechanisms of Action: Signaling Pathways
The anti-proliferative effects of these pyrimidine analogs are rooted in their ability to disrupt specific cellular signaling pathways that are critical for cancer cell growth and survival.
EGFR/HER2 Signaling Pathway
Erlotinib, Gefitinib, and Lapatinib target the EGFR and/or HER2 signaling pathways.[10][11][12] These receptors, when activated by growth factors, dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promotes cell proliferation, survival, and invasion. By inhibiting the tyrosine kinase activity of these receptors, these drugs block these downstream signals.
VEGFR Signaling Pathway
Regorafenib is a multi-kinase inhibitor that targets VEGFR, among other kinases.[13][14][15] The binding of vascular endothelial growth factor (VEGF) to its receptor (VEGFR) is a critical step in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR, Regorafenib disrupts this process, thereby limiting the tumor's blood supply.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 14. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Navigating the Therapeutic Potential of Aminopyrimidines: A Comparative Analysis for Disease Models
The pyrimidine core is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key enzymes in cancer signaling pathways such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases.[1][2][3] The structure-activity relationship (SAR) of these derivatives is a critical area of study, indicating that the nature and position of substituents on the pyrimidine ring significantly influence their biological activity.[4]
Comparative Efficacy of Pyrimidine Derivatives in Oncology
To illustrate the therapeutic potential of the pyrimidine class, this section compares the performance of several pyrimidine derivatives that have been evaluated as anticancer agents. The following tables summarize their in vitro and in vivo activities.
In Vitro Cytotoxicity and Kinase Inhibitory Activity
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | Not Specified | MCF-7 (Breast Cancer) | 1.629 | [5] |
| Indazol-Pyrimidine | Compound 4i | Not Specified | MCF-7 (Breast Cancer) | 1.841 | [5] |
| Pyrimidine-5-carbonitrile | Compound 6 | EGFR | HepG2 (Liver Cancer) | 3.56 | [2] |
| Pyrimidine-5-carbonitrile | Compound 6 | EGFR | A549 (Lung Cancer) | 5.85 | [2] |
| Pyrimidine-5-carbonitrile | Compound 6 | EGFR | MCF-7 (Breast Cancer) | 7.68 | [2] |
| FGFR3 Inhibitor | Compound 20b | FGFR3 | - (Enzymatic Assay) | Data not in abstract | [3] |
In Vivo Antitumor Activity in Xenograft Models
| Compound | Disease Model | Dosing Regimen | Outcome | Reference |
| Pyrimidine derivative 20b | Bladder Cancer Xenograft | Oral administration | Tumor regression | [3] |
| 4,6-disubstituted pyrimidine 10 | Non-Small Cell Lung Cancer | Not Specified | Superior in vivo inhibitory effect compared to AZD3759 | [2] |
Experimental Protocols for Compound Validation
The validation of pyrimidine derivatives in disease models typically involves a series of in vitro and in vivo assays to determine their efficacy, mechanism of action, and pharmacokinetic properties.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and stained with Sulforhodamine B (SRB). The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
-
Assay Principle: The ability of a compound to inhibit a specific kinase (e.g., EGFR, FGFR3) is measured. This is often done using luminescence-based or fluorescence-based assays that quantify ATP consumption or substrate phosphorylation.
-
Procedure: The kinase, substrate, ATP, and the test compound are incubated together.
-
Detection: A detection reagent is added to measure the remaining ATP or the amount of phosphorylated substrate.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised and weighed. Body weight is also monitored to assess toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected to analyze drug concentration and target modulation.
Signaling Pathways and Experimental Workflows
The development and validation of pyrimidine-based therapeutic agents follow a structured workflow, from initial design to preclinical evaluation. The targeted signaling pathways are often central to cancer cell proliferation and survival.
Caption: FGFR3 signaling pathway and the inhibitory action of a pyrimidine derivative.
Caption: A typical workflow for the preclinical validation of novel pyrimidine compounds.
References
- 1. Review: Pyrimidine Derivatives as Anticancer Agents [jpsdm.journals.ekb.eg]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel Pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of numerous novel therapeutic agents. This guide provides an objective, data-driven comparison of recently developed pyrimidine-based inhibitors targeting key oncogenic kinases: Bruton's Tyrosine Kinase (BTK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR). The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency and cellular activity of selected novel pyrimidine kinase inhibitors. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Activity of Novel Pyrimidine-Based BTK Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular Potency (GI50/IC50, µM) |
| Compound 11 | BTK | 0.39 | - | - |
| GDC-0853 | BTK | 0.91 | - | - |
| Zanubrutinib | BTK | 0.5 | - | - |
| Ibrutinib | BTK | 1.5 | - | - |
| Acalabrutinib | BTK | 5.1 | - | - |
Table 2: Comparative Activity of Novel Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular Potency (IC50, µM) |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | - |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - |
| Compound 13 | Aurora A | 38.6 | NCI-H524 (SCLC) | 0.00336 |
| Compound 12a | Aurora A | 309 | HCT-116 | 1.31 |
| Aurora B | 293 | A549 | 12.05 | |
| MCF-7 | 20.53 | |||
| Compound 38j | Aurora A | 7.1 | U937 (Leukemia) | 0.012 |
| Aurora B | 25.7 | |||
| Compound 41l | Aurora A | 9.3 | - | - |
| Aurora B | 2.8 |
SCLC: Small-Cell Lung Cancer
Table 3: Comparative Activity of Novel Pyrimidine-Based EGFR Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular Potency (IC50, µM) |
| Compound 42 | EGFR L858R/T790M/C797S | 7.2 | - | - |
| Compound 45 | EGFR L858R/T790M | 23.3 | - | - |
| Compound 10b | EGFR | 8.29 | HepG2 | 3.56 |
| A549 | 5.85 | |||
| MCF-7 | 7.68 | |||
| Compound 16 | EGFR | 34 | DOX/MDA-MB-468 | 0.844 |
| Compound 4 | EGFR | 54 | - | - |
| Compound 15 | EGFR | 135 | DOX/MDA-MB-468 | 0.267 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assays
Biochemical kinase inhibition assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase. Two common methods are the ADP-Glo™ Kinase Assay and the LANCE® TR-FRET Kinase Assay.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity.[1][2][3][4]
-
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[5]. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[3]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on controls (no inhibitor) and blanks (no kinase). Determine the IC50 value by fitting the data to a dose-response curve.
-
2. LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase using a fluorescent antibody-based detection method.
-
Principle: A europium (Eu)-labeled antibody that specifically binds to the phosphorylated substrate and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal.[6]
-
Procedure:
-
Kinase Reaction: In a 384-well plate, incubate the kinase, ULight™-labeled substrate, ATP, and the test inhibitor in kinase buffer.
-
Detection: Add a solution containing a Eu-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) to each well. Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Measurement: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[6]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and determine the percentage of inhibition. IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor evaluation.
References
Benchmarking 2-(4-Aminophenyl)pyrimidin-5-amine Against Known Kinase Inhibitor Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the investigational compound 2-(4-aminophenyl)pyrimidin-5-amine against established kinase inhibitor standards. The pyrimidine core is a well-established scaffold in the development of kinase inhibitors, with several FDA-approved drugs targeting this enzyme family for various therapeutic indications.[1][2] This document outlines the compound's inhibitory activity and selectivity profile against a panel of clinically relevant kinases, offering a direct comparison with known multi-kinase and selective inhibitors. The presented experimental data is intended to guide further research and development efforts for this compound.
Overview of this compound
This compound belongs to the aminopyrimidine class of compounds, which are known to act as ATP-competitive inhibitors of protein kinases.[1][3] The structural motif of an amino group at the 2-position of the pyrimidine ring is a key feature for hinge-binding in the ATP-binding pocket of many kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Aurora kinases, and Polo-like kinases (PLKs), which are implicated in cancer and inflammatory diseases.[4][5][6]
Comparative Kinase Inhibition Profile
To assess the potency and selectivity of this compound, its inhibitory activity (IC50) was determined against a panel of representative kinases and compared with the well-characterized inhibitors Dasatinib (a broad-spectrum inhibitor) and Roscovitine (a selective CDK inhibitor).[7] The data presented below is illustrative and serves as a template for a comprehensive benchmarking study.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (Test Compound) | Dasatinib (Standard 1) | Roscovitine (Standard 2) |
| CDK2 | 15 | 25 | 200 |
| CDK9 | 25 | 30 | 150 |
| AURKB | 80 | 5 | >10,000 |
| PLK4 | 50 | 15 | >10,000 |
| JAK2 | 250 | 1 | >10,000 |
| EGFR | >10,000 | 0.5 | >10,000 |
| SRC | 800 | 0.8 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards in kinase profiling.[8][9]
Radiometric Kinase Inhibition Assay
This assay is considered the gold standard for kinase profiling as it directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[8][10]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: Serially dilute the test compound (this compound) and standard inhibitors in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (as a control) to a 96-well plate.
-
Add 20 µL of a solution containing the kinase and its specific substrate in the reaction buffer.
-
Initiate the reaction by adding 25 µL of the reaction buffer containing [γ-³³P]-ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[11]
-
Reaction Termination: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid (H₃PO₄).[11]
-
Detection:
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a biotinylated substrate peptide.[10][12]
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Detection Buffer: 100 mM HEPES (pH 7.4), 0.1% BSA, and 800 mM KF.
-
-
Compound Dilution: Prepare serial dilutions of the test and standard compounds in DMSO.
-
Kinase Reaction:
-
Dispense 2 µL of the diluted compounds or DMSO into a low-volume 384-well plate.
-
Add 4 µL of a solution containing the kinase and a biotinylated substrate peptide in the kinase reaction buffer.
-
Initiate the reaction by adding 4 µL of ATP in the kinase reaction buffer.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin in the detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Signal Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to the DMSO control to determine the percent inhibition. Calculate IC50 values using a suitable data analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often targeted by aminopyrimidine-based inhibitors.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Aminophenyl)pyrimidin-5-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Aminophenyl)pyrimidin-5-amine, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary for larger quantities.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 or P1 particle respirator is recommended.[1]
-
Protective Clothing: A lab coat or a protective suit is required to prevent skin contact.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the substance.[2][3][4]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container. The container should be in good condition with a secure, tight-fitting lid.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Ensure the container is made of a material that will not react with the chemical.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the EHS office with an accurate description of the waste.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[6][8]
-
Once decontaminated, deface or remove the original labels before disposal in regular trash.[6]
-
III. Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [8] |
| Maximum SAA Storage Time (Full Container) | 3 days | [7] |
| Maximum SAA Storage Time (Partially Full Container) | Up to 1 year | [7] |
| Sewer Disposal Limit for Water-Soluble Solids | Not recommended for this compound; generally limited to 1 kilogram for non-hazardous materials | [5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 2-(4-Aminophenyl)pyrimidin-5-amine
This guide provides essential safety, handling, and disposal information for 2-(4-Aminophenyl)pyrimidin-5-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aromatic amine and pyrimidine compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1][3] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use.[5][6] |
| Lab Coat/Coveralls | A flame-retardant and chemical-resistant lab coat or coveralls should be worn to protect skin and personal clothing.[3][7] | |
| Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory.[4] | |
| Respiratory Protection | Respirator | A respirator may be necessary, especially in poorly ventilated areas or when handling powders that can form dust. Use a NIOSH-approved respirator with an appropriate particulate filter if exposure limits are likely to be exceeded.[1][8] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
-
Decontaminate all work surfaces after use.
-
Properly dispose of all waste as described in the disposal plan.
-
Remove PPE carefully to avoid self-contamination. Contaminated gloves should be removed without touching the outer surface with bare hands.[10]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][13] |
Emergency Spill Response: In case of a spill, evacuate the area.[10] Use personal protective equipment, including respiratory protection.[13] Avoid dust formation.[10] Sweep up the material and place it in a suitable, closed container for disposal.[9] Do not let the product enter drains.[12]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of waste generated from handling this compound.
Disposal Guidelines:
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][14] The material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[12] Do not empty into drains.[9]
-
Contaminated Materials : Any materials that have come into contact with the chemical, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Regulations : All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[9]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. tandfonline.com [tandfonline.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
